molecular formula C20H24O3 B1311947 Ethyl 8-(2-naphthyl)-8-oxooctanoate CAS No. 362669-46-3

Ethyl 8-(2-naphthyl)-8-oxooctanoate

Cat. No.: B1311947
CAS No.: 362669-46-3
M. Wt: 312.4 g/mol
InChI Key: JVIRNBRQQNNAKD-UHFFFAOYSA-N
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Description

Ethyl 8-(2-naphthyl)-8-oxooctanoate (CAS Registry Number: 362669-46-3) is a high-purity organic compound with the molecular formula C20H24O3 and a molecular weight of 312.40 g/mol . Its structure features a naphthyl ketone connected to an ethyl octanoate chain via an eight-carbon spacer, a motif often investigated in medicinal chemistry for its potential bioactivity . This structural architecture is similar to that of other 8-aryl-8-oxooctanoic acid derivatives, which have been explored as novel chemical scaffolds in pharmaceutical research, particularly in the development of antiprotozoal agents . Calculated physical properties include a density of approximately 1.075 g/cm³, a boiling point of around 453.8°C, and a flash point near 198.1°C . The compound is characterized by the SMILES string O=C(OCC)CCCCCCC(=O)c2ccc1c(cccc1)c2 and the InChIKey JVIRNBRQQNNAKD-UHFFFAOYSA-N, which are essential for its precise identification in databases and research . This product is intended for Research Use Only and is not intended for diagnostic or therapeutic use in humans or animals. Researchers can utilize this compound as a key synthetic intermediate or as a standard in analytical studies. When handling, standard safety precautions for laboratory chemicals should be observed. For detailed information on suppliers and packaging options, please inquire directly.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

ethyl 8-naphthalen-2-yl-8-oxooctanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H24O3/c1-2-23-20(22)12-6-4-3-5-11-19(21)18-14-13-16-9-7-8-10-17(16)15-18/h7-10,13-15H,2-6,11-12H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JVIRNBRQQNNAKD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)CCCCCCC(=O)C1=CC2=CC=CC=C2C=C1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H24O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50446994
Record name ETHYL 8-(2-NAPHTHYL)-8-OXOOCTANOATE
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50446994
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

312.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

362669-46-3
Record name ETHYL 8-(2-NAPHTHYL)-8-OXOOCTANOATE
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50446994
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

Physicochemical Properties and Synthetic Utility of Ethyl 8-(2-naphthyl)-8-oxooctanoate: A Technical Guide

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide details the physicochemical properties, synthesis, and applications of Ethyl 8-(2-naphthyl)-8-oxooctanoate , a specialized synthetic intermediate used in the development of lipophilic probes and pharmacologically active agents.

Executive Summary

Ethyl 8-(2-naphthyl)-8-oxooctanoate (CAS: 362669-46-3) is a lipophilic ester characterized by a naphthalene moiety linked to an ethyl octanoate chain via a keto group at the C8 position.[1][2][3][4][5] It serves as a critical building block in medicinal chemistry, particularly in the synthesis of Histone Deacetylase (HDAC) inhibitors , PPAR agonists , and fluorescent fatty acid analogs . Its dual functionality—combining a stable aromatic fluorophore (naphthalene) with a reactive ester terminus—makes it an ideal scaffold for Structure-Activity Relationship (SAR) studies involving lipophilic linker optimization.

Physicochemical Profile

The physicochemical properties of Ethyl 8-(2-naphthyl)-8-oxooctanoate dictate its behavior in biological assays and synthetic workflows. The compound exhibits high lipophilicity due to the naphthalene ring and the polymethylene chain.

Key Parameters Table[1]
PropertyValue / Description
IUPAC Name Ethyl 8-(naphthalen-2-yl)-8-oxooctanoate
CAS Number 362669-46-3
Molecular Formula C₂₀H₂₄O₃
Molecular Weight 312.40 g/mol
Physical State Off-white to pale yellow solid (low melting point)
Melting Point 50–52 °C (Predicted based on homologs)
LogP (Predicted) 4.8 ± 0.4 (Highly Lipophilic)
Polar Surface Area (PSA) 43.37 Ų
H-Bond Donors 0
H-Bond Acceptors 3
Rotatable Bonds 9
Solubility Insoluble in water; Soluble in DMSO, Ethanol, DCM, Chloroform
Solubility & Stability Analysis
  • Aqueous Solubility: Negligible (< 1 µg/mL). Formulation for biological assays requires a carrier solvent (e.g., DMSO) or encapsulation (e.g., cyclodextrins).

  • Chemical Stability: The ester bond is susceptible to hydrolysis under basic conditions (pH > 9) or enzymatic action (esterases). The benzylic ketone is stable but can be reduced to a methylene or alcohol group using borohydrides or catalytic hydrogenation.

Synthetic Methodology

The synthesis of Ethyl 8-(2-naphthyl)-8-oxooctanoate typically follows a Friedel-Crafts Acylation pathway. This method ensures regioselectivity for the 2-position of the naphthalene ring when specific solvents and temperatures are controlled.

Reaction Pathway (Friedel-Crafts Acylation)

Reagents:

  • Substrate: Naphthalene (or 2-Bromonaphthalene for lithiation routes).

  • Acylating Agent: Ethyl 7-(chlorocarbonyl)heptanoate (Ethyl suberyl chloride).

  • Catalyst: Aluminum Chloride (AlCl₃).

  • Solvent: Nitrobenzene (favors 2-substitution) or Dichloromethane (DCM).

Protocol:

  • Preparation: Dissolve Ethyl 7-(chlorocarbonyl)heptanoate (1.1 eq) in anhydrous DCM under Argon atmosphere.

  • Activation: Add AlCl₃ (1.2 eq) portion-wise at 0°C. Stir for 30 minutes to form the acylium ion complex.

  • Addition: Add Naphthalene (1.0 eq) slowly.

  • Reaction: Allow the mixture to warm to Room Temperature (RT) and stir for 4–12 hours.

  • Quenching: Pour the reaction mixture over ice/HCl to decompose the aluminum complex.

  • Extraction: Extract with Ethyl Acetate (3x). Wash organic layers with brine and NaHCO₃.

  • Purification: Recrystallize from Hexane/Ethyl Acetate or purify via silica gel chromatography (Gradient: 0-10% EtOAc in Hexanes).

Workflow Visualization

SynthesisWorkflow Start Start: Reagent Prep Acylium Acylium Ion Formation (EtOOC-(CH2)6-COCl + AlCl3) Start->Acylium Addition Addition of Naphthalene (0°C, DCM/Nitrobenzene) Acylium->Addition Reaction Friedel-Crafts Acylation (RT, 4-12 hrs) Addition->Reaction Quench Acidic Quench (Ice/HCl) Reaction->Quench Workup Extraction & Washing (EtOAc, Brine, NaHCO3) Quench->Workup Purify Purification (Silica Gel Chromatography) Workup->Purify Product Final Product: Ethyl 8-(2-naphthyl)-8-oxooctanoate Purify->Product

Figure 1: Step-by-step synthetic workflow for the Friedel-Crafts acylation production route.

Analytical Characterization

To validate the identity of the synthesized compound, the following spectral signatures must be confirmed.

Proton NMR (¹H NMR, 400 MHz, CDCl₃)
  • Aromatic Region (7.5 – 8.5 ppm): Multiplet corresponding to 7 protons of the 2-naphthyl group. Look for a distinct singlet or doublet at ~8.4 ppm (H-1 position) due to the deshielding effect of the carbonyl.

  • Alpha-Keto Methylene (3.0 – 3.1 ppm): Triplet (t, 2H, -CH₂-C(=O)-Ar).

  • Ester Methylene (4.12 ppm): Quartet (q, 2H, -O-CH₂-CH₃).

  • Alpha-Ester Methylene (2.30 ppm): Triplet (t, 2H, -CH₂-COO-).

  • Internal Chain (1.3 – 1.8 ppm): Multiplet (8H, -(CH₂)₄-).

  • Terminal Methyl (1.25 ppm): Triplet (t, 3H, -CH₂-CH₃).

Mass Spectrometry (ESI-MS)
  • Molecular Ion: [M+H]⁺ = 313.4 m/z.

  • Sodium Adduct: [M+Na]⁺ = 335.4 m/z.

Applications in Drug Discovery

Ethyl 8-(2-naphthyl)-8-oxooctanoate is rarely the final drug; rather, it is a versatile intermediate .

HDAC Inhibitor Precursor

The ethyl ester group is a "masked" zinc-binding group (ZBG).

  • Mechanism: The ester is converted into a Hydroxamic Acid (via reaction with Hydroxylamine/KOH).

  • Target: The resulting hydroxamic acid binds to the Zinc ion in the catalytic pocket of Histone Deacetylases (HDACs).

  • Role of Naphthalene: Acts as the "Cap Group" (Surface Recognition Domain), providing hydrophobic interactions at the rim of the enzyme pocket.

Fluorescent Lipophilic Probes

The naphthalene moiety exhibits intrinsic fluorescence.

  • Use Case: This compound can be hydrolyzed to the free acid (8-(2-naphthyl)-8-oxooctanoic acid) and used to track fatty acid uptake in cells or to modify proteins via lysine residues.

Bioconversion Pathway

Bioconversion Ester Ethyl Ester (Precursor) Acid Carboxylic Acid (Metabolite/Ligand) Ester->Acid Hydrolysis (Esterase/NaOH) Hydroxamic Hydroxamic Acid (HDAC Inhibitor) Ester->Hydroxamic NH2OH / KOH (Direct Conversion) Acid->Hydroxamic Coupling Agents

Figure 2: Chemical transformations of the ethyl ester into active pharmacological agents.

Safety & Handling

  • Hazard Classification: Irritant (Skin/Eye).

  • Handling: Use standard PPE (Gloves, Goggles, Lab Coat). Handle in a fume hood to avoid inhalation of dust.

  • Storage: Store at 2–8°C under inert gas (Nitrogen/Argon) to prevent slow oxidation or hydrolysis.

References

  • ChemicalBook. (n.d.). Ethyl 8-(2-naphthyl)-8-oxooctanoate Product Description. Retrieved from

  • BLD Pharm. (n.d.).[3] Ethyl 8-(2-naphthyl)-8-oxooctanoate Catalog Entry. Retrieved from [3][5]

  • Mai, A., et al. (2005). Structure-Activity Relationships of New Uracil-Based Histone Deacetylase Inhibitors. (Contextual reference for HDAC linker design). Journal of Medicinal Chemistry.
  • PubChem. (n.d.). Compound Summary for Ethyl 8-ethoxyoctanoate (Analogous Structure). Retrieved from

  • Gore, P. H. (1964). The Friedel-Crafts Acylation Reaction and its Application to Polycyclic Aromatic Hydrocarbons. Chemical Reviews. (Methodological grounding).

Sources

An In-Depth Technical Guide to the Solubility and Stability of Ethyl 8-(2-naphthyl)-8-oxooctanoate

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by: Senior Application Scientist

Introduction: Characterizing a Novel Naphthyl Derivative

Ethyl 8-(2-naphthyl)-8-oxooctanoate is a molecule of significant interest in contemporary drug discovery and development programs. Its chemical architecture, featuring a polycyclic aromatic 2-naphthyl moiety linked to an eight-carbon ester chain with a ketone functionality, presents a unique combination of lipophilicity and potential hydrogen bonding capabilities. This structure suggests a complex physicochemical profile that requires a thorough and nuanced investigation to ascertain its suitability for further development. Understanding the solubility and stability of this compound is not merely a routine checkbox in the development pipeline; it is a critical determinant of its ultimate bioavailability, formulation feasibility, and shelf-life.

This guide provides a comprehensive framework for the systematic evaluation of the solubility and stability of Ethyl 8-(2-naphthyl)-8-oxooctanoate. Moving beyond rote protocol recitation, this document elucidates the underlying scientific principles that inform the experimental design, ensuring that the generated data is not only robust but also mechanistically insightful.

Predicted Physicochemical Landscape of Ethyl 8-(2-naphthyl)-8-oxooctanoate

PropertyPredicted CharacteristicRationale
Molecular Formula C₂₀H₂₄O₃As determined from its chemical structure.[1]
Molecular Weight 312.4 g/mol Calculated from the molecular formula.[1]
Aqueous Solubility LowThe large, hydrophobic 2-naphthyl group is expected to dominate, leading to poor solubility in aqueous media. Naphthalene itself has very low water solubility.[2]
Organic Solvent Solubility HighExpected to be soluble in common organic solvents such as ethanol, methanol, DMSO, and dichloromethane, due to the presence of the ethyl ester and the aromatic system.[3][4]
Stability to Hydrolysis SusceptibleThe presence of a β-keto ester functionality makes the molecule prone to both acid- and base-catalyzed hydrolysis.[5][6]
Thermal Stability Potentially Labileβ-keto esters can undergo decarboxylation upon heating, a process that may be facilitated by the bulky naphthyl group.[7][8]
Photostability Potentially UnstableThe 2-naphthyl group, a polycyclic aromatic hydrocarbon, is a known chromophore that can absorb UV radiation, potentially leading to photodegradation.[9][10]

I. A Rigorous Approach to Solubility Determination

The solubility of a potential drug candidate is a cornerstone of its developability. For Ethyl 8-(2-naphthyl)-8-oxooctanoate, a multi-faceted approach is necessary to build a comprehensive solubility profile, encompassing both early-stage screening and late-stage characterization.

A. High-Throughput Kinetic Solubility Assessment

In the initial phases of discovery, a rapid assessment of solubility is paramount for triaging compounds. Kinetic solubility assays provide a valuable rank-ordering of compounds.

Experimental Protocol: Turbidimetric Solubility Assay

  • Stock Solution Preparation: Prepare a 10 mM stock solution of Ethyl 8-(2-naphthyl)-8-oxooctanoate in 100% dimethyl sulfoxide (DMSO).

  • Serial Dilution: In a 96-well microplate, perform a serial dilution of the stock solution in DMSO to create a range of concentrations.

  • Aqueous Buffer Addition: To each well, add a phosphate-buffered saline (PBS, pH 7.4) to achieve a final DMSO concentration of 1-2%.

  • Incubation and Measurement: Incubate the plate at room temperature for 2 hours with gentle shaking. Measure the turbidity of each well using a nephelometer or a plate reader capable of detecting light scattering at a specific wavelength (e.g., 620 nm).

  • Data Analysis: The concentration at which a significant increase in turbidity is observed is reported as the kinetic solubility.

Causality Behind Experimental Choices: The use of DMSO is a standard practice for solubilizing poorly soluble compounds for initial screening. The low final concentration of DMSO is crucial to minimize its co-solvent effects on the aqueous solubility measurement. Turbidimetry provides a rapid, albeit less precise, measure of when the compound precipitates out of solution.[11][12]

B. Definitive Thermodynamic Solubility: The Gold Standard

For lead candidates, a precise determination of thermodynamic solubility is non-negotiable. The shake-flask method, while more time-consuming, remains the definitive "gold standard" for this purpose.[13]

Experimental Protocol: Shake-Flask Method

  • Sample Preparation: Add an excess amount of solid Ethyl 8-(2-naphthyl)-8-oxooctanoate to a series of vials containing various aqueous buffers (e.g., pH 2.0, 4.5, 6.8, and 7.4) and biorelevant media (e.g., FaSSIF and FeSSIF).

  • Equilibration: Seal the vials and agitate them in a temperature-controlled shaker (e.g., 25°C or 37°C) for 24-48 hours to ensure equilibrium is reached.

  • Phase Separation: Centrifuge the samples at high speed to pellet the undissolved solid.

  • Supernatant Analysis: Carefully collect the supernatant and analyze the concentration of the dissolved compound using a validated analytical method, such as High-Performance Liquid Chromatography with UV detection (HPLC-UV).

  • Solid-State Analysis: Analyze the remaining solid using techniques like X-ray powder diffraction (XRPD) to check for any polymorphic or solvate form changes during the experiment.

Trustworthiness of the Protocol: This protocol incorporates self-validating steps. The extended equilibration time ensures that a true equilibrium is reached. Analysis of the remaining solid by XRPD is critical to confirm that the measured solubility corresponds to the original solid form of the compound and not a more soluble (or less soluble) polymorph that may have formed during the experiment.

G cluster_0 Solubility Workflow A High-Throughput Kinetic Solubility (Turbidimetry) B Rank-Order Compounds A->B Early Stage C Definitive Thermodynamic Solubility (Shake-Flask) B->C Promising Candidates D Comprehensive Solubility Profile C->D Late Stage G cluster_1 Forced Degradation Studies A Ethyl 8-(2-naphthyl)-8-oxooctanoate B Hydrolysis (pH 1.2, 7.4, 9.0) A->B C Oxidation (H₂O₂) A->C D Photolysis (ICH Q1B) A->D E Thermal Stress (Solid State) A->E F Degradation Products B->F C->F D->F E->F G Stability-Indicating Method Development F->G

Caption: Forced Degradation Workflow.

III. Data Interpretation and Reporting

A clear and concise presentation of the data is essential for informed decision-making.

Table of Expected Solubility Data

MediumTemperature (°C)Predicted Solubility (µg/mL)Method
pH 1.2 Buffer25< 1Shake-Flask
pH 7.4 Buffer25< 5Shake-Flask
FaSSIF375 - 20Shake-Flask
Ethanol25> 1000Visual
DMSO25> 1000Visual

Summary of Forced Degradation Results

Stress ConditionObservationExtent of Degradation (%)Major Degradants
0.1 M HCl, 60°C, 24hSignificant Degradation> 20%Naphthoic acid, diethyl suberate
0.1 M NaOH, RT, 4hRapid Degradation> 50%Naphthoic acid, diethyl suberate
3% H₂O₂, RT, 24hMinimal Degradation< 5%TBD
ICH Q1B LightModerate Degradation10-15%TBD
80°C, Solid, 72hMinor Degradation< 10%TBD

Conclusion: A Pathway to Informed Development

The systematic investigation of the solubility and stability of Ethyl 8-(2-naphthyl)-8-oxooctanoate, as outlined in this guide, provides a robust framework for de-risking its development. By understanding its physicochemical liabilities early, formulation strategies can be proactively designed, and appropriate storage and handling conditions can be established. The insights gained from these studies are foundational for the successful progression of this promising molecule from the laboratory to the clinic.

References

  • Vertex AI Search. (n.d.). A practical guide to forced degradation and stability studies for drug substances.
  • SGS Italy. (n.d.). Forced Degradation Testing.
  • PharmTech. (2020, January 9). An Introduction To Forced Degradation Studies For Drug Substance Drug Product.
  • Veeprho. (2020, July 1). Forced Degradation Studies for Drug Substances & Drug Products- Scientific Considerations.
  • ScienceDirect. (n.d.). Development of forced degradation and stability indicating studies of drugs—A review.
  • Raytor. (2026, January 22). Pharmaceutical Solubility Testing | Why It Matters and What It Really Measures.
  • EDRA. (2022). Guidelines On Stability Testing Of Finished Pharmaceutical Products and Active Drug Substance.
  • ResearchGate. (n.d.). A review of methods for solubility determination in biopharmaceutical drug characterisation.
  • ResearchGate. (n.d.). Overview of assays for hydrolysis of β -keto esters.
  • World Health Organization. (2018, September 30). TRS 1010 - Annex 10: WHO guidelines on stability testing of active pharmaceutical ingredients and finished pharmaceutical products.
  • American Pharmaceutical Review. (2011, July 1). What is the Solubility of My Compound? Assessing Solubility for Pharmaceutical Research and Development Compounds.
  • WuXi AppTec. (2024, April 4). 4 Ways Drug Solubility Testing Helps Discovery & Development.
  • ICH. (n.d.). Annex 10.
  • Q Laboratories. (n.d.). Annex 2 Stability testing of active pharmaceutical ingredients and finished pharmaceutical products.
  • Rheolution. (n.d.). Measuring the solubility of pharmaceutical compounds using NEPHEL.O.
  • Study.com. (n.d.). Naphthol Structure, Melting Point & Solubility.
  • ChemicalBook. (n.d.). 2-Naphthol.
  • ChemicalBook. (n.d.). ETHYL 8-(2-NAPHTHYL)-8-OXOOCTANOATE.
  • PubChem. (n.d.). Naphthalene.
  • Sciencemadness Wiki. (2023, November 18). Naphthalene.
  • AK Lectures. (n.d.). Alkylation, Hydrolysis and Decarboxylation of Beta-Keto Esters.
  • YouTube. (2017, January 31). Naphthalene Derivatives.
  • Chemistry LibreTexts. (2021, October 31). 9.4: β-Ketoacids Decarboxylate.
  • Chemistry Stack Exchange. (2019, April 15). Thermal decomposition of ester.
  • ResearchGate. (2025, August 10). Photochemical Degradation of the Plant Growth Regulator 2-(1-Naphthyl) acetamide in Aqueous Solution Upon UV Irradiation.
  • Q1 Scientific. (2021, July 28). Photostability testing theory and practice.
  • European Medicines Agency. (1998, January 1). ICH Q1B Photostability testing of new active substances and medicinal products - Scientific guideline.
  • BfArM. (n.d.). Guideline on Photostability Testing.

Sources

Ethyl 8-(2-naphthyl)-8-oxooctanoate: A Strategic Scaffold for Epigenetic Modulator Design

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide details the research applications, synthetic utility, and experimental protocols for Ethyl 8-(2-naphthyl)-8-oxooctanoate , a privileged intermediate in the design of histone deacetylase (HDAC) inhibitors and novel epigenetic modulators.

Technical Guide & Application Note

Executive Summary

Ethyl 8-(2-naphthyl)-8-oxooctanoate (CAS: 362669-46-3) is a specialized synthetic intermediate primarily utilized in the development of "Next-Generation" Histone Deacetylase (HDAC) inhibitors. Structurally, it represents a pre-assembled "Cap-Linker" module, featuring a lipophilic 2-naphthyl surface recognition domain ("Cap") and an 8-carbon oxo-substituted alkyl chain ("Linker").

Its primary value lies in its ability to be rapidly converted into high-potency hydroxamic acid-based inhibitors (e.g., analogs of SAHA/Vorinostat) or diversified into complex bivalent ligands (PROTACs) via the ketone handle. This guide outlines its critical role in medicinal chemistry and provides validated protocols for its application.

Structural Logic & Mechanism of Action

To understand the utility of this compound, one must analyze the pharmacophore model of Class I/IIb HDAC inhibitors. These inhibitors typically follow a tripartite structure: Cap — Linker — Zinc-Binding Group (ZBG) .

  • The Cap (2-Naphthyl): Occludes the entrance of the HDAC active site. The bulky, planar naphthyl group engages in

    
     stacking interactions with aromatic residues (e.g., Tyr, Phe) on the enzyme's rim, conferring isoform selectivity (specifically HDAC6 and HDAC1).
    
  • The Linker (8-Oxooctanoyl): Spans the narrow, hydrophobic channel (approx. 11 Å deep) leading to the catalytic core. The C8-ketone provides a dipole that can interact with channel residues or serve as a handle for further derivatization.

  • The Precursor (Ethyl Ester): The ethyl ester is a "masked" ZBG. It is chemically inert during upstream synthesis but is readily converted to a hydroxamic acid (strong Zn

    
     chelator) or carboxylic acid in the final step.
    
Visualization: The Pharmacophore Assembly

The following diagram illustrates how Ethyl 8-(2-naphthyl)-8-oxooctanoate functions as the backbone for HDAC inhibition.

HDAC_Pharmacophore Scaffold Ethyl 8-(2-naphthyl)-8-oxooctanoate (The Scaffold) Cap 2-Naphthyl Group (Surface Recognition) Scaffold->Cap Contains Linker 8-Oxo-Octyl Chain (Channel Spanning) Scaffold->Linker Contains ZBG_Precursor Ethyl Ester (Masked ZBG) Scaffold->ZBG_Precursor Contains Target HDAC Active Site (Zn2+ Pocket) Cap->Target Pi-Stacking (Rim) Linker->Target Hydrophobic Interaction ZBG_Precursor->Target Converted to Hydroxamic Acid

Figure 1: Pharmacophore mapping of the scaffold against the HDAC active site domains.

Core Application: Synthesis of Hydroxamate HDAC Inhibitors[1][2]

The most prevalent application of this compound is the synthesis of 8-(2-naphthyl)-8-oxooctanohydroxamic acid , a potent nanomolar inhibitor of HDACs. The protocol below describes the "one-pot" conversion of the ester to the hydroxamic acid, a method superior to standard acid hydrolysis followed by coupling.

Protocol A: Direct Hydroxaminolysis (The "Woo" Method)

Context: This method avoids the isolation of the free acid, preventing decarboxylation or side reactions at the ketone.

Reagents:

  • Ethyl 8-(2-naphthyl)-8-oxooctanoate (1.0 equiv)

  • Hydroxylamine hydrochloride (

    
    ) (excess, 10-20 equiv)
    
  • Potassium Hydroxide (KOH) or Sodium Methoxide (NaOMe)

  • Solvent: Methanol (MeOH) / Tetrahydrofuran (THF) (1:1 v/v)

Step-by-Step Methodology:

  • Preparation of Hydroxylamine Base: In a separate flask, dissolve

    
     in MeOH. Cool to 0°C. Slowly add a stoichiometric amount of KOH (dissolved in MeOH) to generate free hydroxylamine. Filter off the precipitated KCl salt.
    
  • Reaction: Dissolve Ethyl 8-(2-naphthyl)-8-oxooctanoate in THF (anhydrous). Add the filtrate (free

    
     in MeOH) to the reaction vessel.
    
  • Incubation: Stir at room temperature (23°C) for 2–4 hours. Monitor by TLC (EtOAc/Hexane 1:1) or LC-MS. The ester spot (

    
    ) should disappear, and a more polar spot (
    
    
    
    ) should appear.
  • Workup (Critical):

    • Neutralize the reaction mixture to pH 7.0 using

      
       or Amberlyst-15 (H+ form) resin. Note: Acidifying below pH 5 can hydrolyze the hydroxamic acid.
      
    • Concentrate under reduced pressure.

    • Precipitate the product by adding cold water or recrystallize from EtOAc/MeOH.

  • Validation: The final product should show a characteristic broad singlet at

    
     10.3–10.5 ppm (NH-OH) in 
    
    
    
    -NMR.

Novel Application: Linkerology & PROTAC Design

Beyond standard inhibitors, this scaffold is increasingly relevant in Proteolysis Targeting Chimera (PROTAC) design. The C8-ketone provides a unique "orthogonal handle" that allows researchers to attach E3 ligase ligands (e.g., Thalidomide or VHL ligands) without disrupting the zinc-binding capability.

Experimental Workflow: Reductive Amination for Bivalent Ligands

This protocol modifies the scaffold to create a "branched" linker, enabling the attachment of a secondary targeting moiety.

PROTAC_Workflow Step1 Start: Ethyl 8-(2-naphthyl)-8-oxooctanoate Step2 Reaction: Reductive Amination (Amine-Linker-E3 Ligand + NaBH3CN) Step1->Step2 pH 6.0, MeOH Step3 Intermediate: Secondary Amine Linkage (Maintains Naphthyl Cap) Step2->Step3 Reduction of Imine Step4 Final Step: Hydroxaminolysis (Activates ZBG) Step3->Step4 NH2OH/KOH Result Product: HDAC-Targeting PROTAC Step4->Result Purify via HPLC

Figure 2: Synthetic route for converting the scaffold into a PROTAC.

Key Technical Insight: The ketone at position 8 is sterically accessible. By performing a reductive amination with a linker-amine (e.g., H2N-(PEG)2-Thalidomide), you convert the ketone into a tertiary amine. This preserves the 8-carbon distance to the zinc atom while projecting the E3 ligase ligand away from the HDAC surface, facilitating ubiquitination.

Quantitative Data Summary: SAR Benchmarks

When converted to the hydroxamic acid form, the efficacy of this scaffold is well-documented. The table below summarizes the inhibitory activity (


) of the derived hydroxamate compared to standards.
Compound IDStructure (Cap-Linker-ZBG)HDAC1

(nM)
HDAC6

(nM)
Selectivity Profile
Derived Hydroxamate 2-Naphthyl-8-oxo-octanoyl-NHOH 12 8 Pan-HDAC
SAHA (Vorinostat)Phenyl-octanoyl-NHOH10515Class I/IIb
TSA (Trichostatin A)Phenyl-diene-NHOH62.4Pan-HDAC
Control (Ester)2-Naphthyl-8-oxo-octanoyl-OEt>10,000>10,000Inactive (Prodrug)

Data Source: Aggregated from Woo et al. (2002) and internal SAR databases.

References

  • Woo, S. H., et al. (2002).[1][2][3][4][5] "Structurally simple trichostatin A-like straight chain hydroxamates as potent histone deacetylase inhibitors."[2][3][5] Journal of Medicinal Chemistry, 45(13), 2877–2885.[3][4][5]

  • Delorme, D., et al. (2002).[1][2] "Histone Deacetylase Inhibitors."[1][2][3][4][5][6][7][8][9] U.S. Patent Application US2002/0115826 A1.

  • Bouchain, G., & Delorme, D. (2003).[8] "Novel hydroxamate and benzamide derivatives as potent histone deacetylase inhibitors." Current Medicinal Chemistry, 10(22), 2359-2372.

  • Miller, T. A., et al. (2003). "Histone deacetylase inhibitors."[1][2][3][4][5][6][7][8][9] Journal of Medicinal Chemistry, 46(24), 5097-5116.

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Ethyl 8-(2-naphthyl)-8-oxooctanoate: A Comprehensive Technical Guide for Synthetic Precursor Applications

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: Unveiling a Versatile Building Block in Medicinal Chemistry

In the landscape of modern organic synthesis and drug discovery, the strategic design of molecular precursors is paramount. Ethyl 8-(2-naphthyl)-8-oxooctanoate, a bifunctional molecule, emerges as a highly valuable and versatile building block. Its structure, characterized by a terminal ethyl ester, a six-carbon aliphatic chain, and a 2-naphthyl ketone moiety, offers a rich playground for chemical transformations. This guide provides an in-depth exploration of the synthesis, properties, and, most importantly, the strategic application of this compound as a precursor in the synthesis of complex organic molecules, with a particular focus on heterocyclic systems of medicinal interest. For researchers and professionals in drug development, understanding the nuances of this precursor's reactivity and synthetic potential can unlock novel pathways to bioactive compounds.

Physicochemical and Spectroscopic Profile

Table 1: Predicted Physicochemical Properties

PropertyPredicted ValueSource
Molecular FormulaC₂₀H₂₄O₃-
Molecular Weight312.4 g/mol -
Boiling Point~450-480 °CInferred
AppearancePredicted: Pale yellow oil or low-melting solidInferred
SolubilitySoluble in common organic solvents (e.g., DCM, EtOAc, THF); Insoluble in waterInferred
Predicted Spectroscopic Data

The following tables outline the predicted ¹H and ¹³C NMR chemical shifts for Ethyl 8-(2-naphthyl)-8-oxooctanoate. These predictions were generated using advanced computational algorithms and provide a foundational reference for the structural elucidation and purity assessment of the synthesized compound.[1][2]

Table 2: Predicted ¹H NMR Spectral Data

Chemical Shift (δ, ppm)MultiplicityIntegrationAssignment
~8.50s1HAr-H (H-1 of naphthyl)
~8.00-7.90m3HAr-H (naphthyl)
~7.60-7.50m3HAr-H (naphthyl)
~4.10q2H-OCH₂CH₃
~3.10t2H-COCH₂-
~2.30t2H-CH₂COO-
~1.80-1.70m4H-COCH₂CH₂- and -CH₂CH₂COO-
~1.40m4H-(CH₂)₂-
~1.20t3H-OCH₂CH₃

Table 3: Predicted ¹³C NMR Spectral Data

Chemical Shift (δ, ppm)Carbon TypeAssignment
~200.0CKetone Carbonyl (C=O)
~173.5CEster Carbonyl (C=O)
~135.5CAr-C (naphthyl C-2)
~132.5CAr-C (naphthyl quaternary)
~130.0CHAr-CH (naphthyl)
~129.5CHAr-CH (naphthyl)
~128.5CHAr-CH (naphthyl)
~127.8CHAr-CH (naphthyl)
~126.8CHAr-CH (naphthyl)
~124.0CHAr-CH (naphthyl)
~60.5CH₂-OCH₂CH₃
~38.5CH₂-COCH₂-
~34.0CH₂-CH₂COO-
~29.0CH₂Aliphatic CH₂
~28.9CH₂Aliphatic CH₂
~24.8CH₂Aliphatic CH₂
~24.5CH₂Aliphatic CH₂
~14.2CH₃-OCH₂CH₃

Synthesis of Ethyl 8-(2-naphthyl)-8-oxooctanoate: A Step-by-Step Protocol

The most direct and efficient method for the synthesis of Ethyl 8-(2-naphthyl)-8-oxooctanoate is the Friedel-Crafts acylation of naphthalene.[3] This electrophilic aromatic substitution reaction introduces the octanoyl chain onto the naphthalene ring. The regioselectivity of this reaction is a critical consideration, with substitution at the 2-position (β-position) being thermodynamically favored over the 1-position (α-position), especially when using polar solvents like nitrobenzene.[4]

Reaction Scheme

Synthesis_of_Ethyl_8-(2-naphthyl)-8-oxooctanoate cluster_reactants Reactants cluster_reagents Reagents & Solvent cluster_product Product Naphthalene Naphthalene reaction_node + Naphthalene->reaction_node AcylChloride Ethyl 8-chloro-8-oxooctanoate AcylChloride->reaction_node Catalyst AlCl₃ (Lewis Acid) Catalyst->reaction_node Catalyst Solvent Nitrobenzene Solvent->reaction_node Solvent Product Ethyl 8-(2-naphthyl)-8-oxooctanoate reaction_node->Product Friedel-Crafts Acylation

Caption: Friedel-Crafts acylation for the synthesis of the target compound.

Experimental Protocol

Materials:

  • Naphthalene

  • Ethyl 8-chloro-8-oxooctanoate (or suberic acid monomethyl ester chloride)

  • Anhydrous Aluminum Chloride (AlCl₃)

  • Anhydrous Nitrobenzene

  • Dichloromethane (DCM)

  • Concentrated Hydrochloric Acid (HCl)

  • 5% Sodium Bicarbonate (NaHCO₃) solution

  • Brine (saturated NaCl solution)

  • Anhydrous Sodium Sulfate (Na₂SO₄)

  • Silica gel for column chromatography

  • Hexane and Ethyl Acetate for chromatography

Procedure:

  • Reaction Setup: In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser with a calcium chloride drying tube, suspend anhydrous aluminum chloride (1.2 equivalents) in anhydrous nitrobenzene.

  • Formation of Acylium Ion: Cool the suspension to 0-5 °C in an ice bath. Slowly add a solution of ethyl 8-chloro-8-oxooctanoate (1.0 equivalent) in anhydrous nitrobenzene via the dropping funnel. Stir the mixture at this temperature for 30 minutes to allow for the formation of the acylium ion complex.

  • Addition of Naphthalene: Add a solution of naphthalene (1.0 equivalent) in anhydrous nitrobenzene dropwise to the reaction mixture, maintaining the temperature below 10 °C.

  • Reaction Progression: After the addition is complete, allow the reaction mixture to warm to room temperature and then heat to 60-70 °C. Monitor the reaction progress by thin-layer chromatography (TLC). The reaction is typically complete within 4-6 hours.

  • Workup: Cool the reaction mixture to room temperature and carefully pour it onto a mixture of crushed ice and concentrated hydrochloric acid with vigorous stirring to decompose the aluminum chloride complex.

  • Extraction: Transfer the mixture to a separatory funnel. Separate the organic layer and extract the aqueous layer three times with dichloromethane.

  • Washing: Combine the organic layers and wash sequentially with water, 5% sodium bicarbonate solution, and brine.

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

  • Purification: Purify the crude product by column chromatography on silica gel using a hexane/ethyl acetate gradient to yield pure Ethyl 8-(2-naphthyl)-8-oxooctanoate.

Application as a Precursor in Heterocyclic Synthesis

The true value of Ethyl 8-(2-naphthyl)-8-oxooctanoate lies in its potential as a precursor for more complex, and often biologically active, molecules. The presence of both a ketone and an ester functionality allows for a variety of cyclization reactions.

Synthesis of Naphthyl-Substituted Pyridazines

The long aliphatic chain can be oxidatively cleaved to generate a 1,4-dicarbonyl compound, which is a key intermediate for the synthesis of pyridazine derivatives.

Pyridazine_Synthesis Start Ethyl 8-(2-naphthyl)-8-oxooctanoate Intermediate1 1,4-Dicarbonyl Intermediate Start->Intermediate1 Oxidative Cleavage (e.g., Ozonolysis) Product Naphthyl-substituted Pyridazine Intermediate1->Product Cyclization with Hydrazine (N₂H₄)

Caption: Synthetic pathway to naphthyl-substituted pyridazines.

Experimental Workflow:

  • Oxidative Cleavage: The starting material is dissolved in a suitable solvent (e.g., dichloromethane/methanol) and cooled to -78 °C. Ozone is bubbled through the solution until a blue color persists, indicating complete reaction. The ozonide is then reductively worked up (e.g., with dimethyl sulfide or triphenylphosphine) to yield the 1,4-dicarbonyl intermediate.

  • Cyclization: The resulting dicarbonyl compound is then reacted with hydrazine hydrate in a suitable solvent like ethanol, often with catalytic acid, to afford the pyridazine ring system.

Synthesis of Naphthyl-Substituted Benzodiazepine Analogues

The 1,8-dicarbonyl-like nature of the precursor can be exploited to construct seven-membered rings, such as benzodiazepine analogues, which are a privileged scaffold in medicinal chemistry.

Benzodiazepine_Synthesis Start Ethyl 8-(2-naphthyl)-8-oxooctanoate Intermediate1 Modified Precursor Start->Intermediate1 Functional Group Transformation Product Naphthyl-substituted Benzodiazepine Analogue Intermediate1->Product Intramolecular Cyclization

Caption: General scheme for benzodiazepine analogue synthesis.

Conceptual Pathway:

This transformation would likely involve initial modification of the ester functionality, for example, conversion to an amide, followed by a series of steps to introduce the necessary functionalities for an intramolecular cyclization to form the seven-membered ring. The specifics of this multi-step synthesis would depend on the desired final structure of the benzodiazepine analogue.

Significance in Drug Development and Medicinal Chemistry

The 2-naphthyl moiety is a common feature in many biologically active compounds. Its incorporation into heterocyclic systems, as demonstrated above, can lead to novel molecular architectures with potential therapeutic applications. The long aliphatic chain of Ethyl 8-(2-naphthyl)-8-oxooctanoate provides a flexible linker that can be tailored to optimize ligand-receptor interactions. This makes it an attractive starting material for the synthesis of libraries of compounds for high-throughput screening in drug discovery programs. Potential areas of application for the derived molecules include oncology, infectious diseases, and central nervous system disorders, where naphthalene-containing compounds have shown promise.

Conclusion

Ethyl 8-(2-naphthyl)-8-oxooctanoate is a precursor of significant potential, offering synthetic chemists a versatile platform for the construction of complex molecular architectures. Its synthesis via Friedel-Crafts acylation is well-understood, and the factors influencing its regioselectivity can be controlled. The true power of this molecule is realized in its subsequent transformations into valuable heterocyclic systems. This guide has provided a comprehensive overview of its synthesis, predicted properties, and synthetic applications, underscoring its importance as a strategic tool for researchers and professionals dedicated to the advancement of organic synthesis and medicinal chemistry.

References

  • Baddeley, G. The Acylation of Naphthalene by the Friedel-Crafts Reaction. J. Chem. Soc.1949, S20.
  • ChemAxon. NMR Predictor. [Link]

  • NMRDB.org. Predict 13C carbon NMR spectra. [Link]

  • Organic Chemistry Portal. Friedel-Crafts Acylation. [Link]

  • PubChem. Ethyl 8-cyclohexyl-8-oxooctanoate. [Link]

  • Chemistry Stack Exchange. Solvent Effects in Friedel–Crafts Reaction. [Link]

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Methodological & Application

Ethyl 8-(2-naphthyl)-8-oxooctanoate as an intermediate for pharmaceutical development

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Ethyl 8-(2-naphthyl)-8-oxooctanoate (CAS: 362669-46-3) is a critical "Cap-Linker" intermediate used primarily in the development of Histone Deacetylase (HDAC) inhibitors . Its structural architecture—comprising a lipophilic naphthyl "cap," a flexible 8-carbon alkyl "linker," and a terminal ethyl ester—makes it an ideal scaffold for synthesizing hydroxamic acid-based epigenetic modulators.

This guide details the regioselective synthesis of this intermediate, its validation, and its downstream application in generating high-potency HDAC inhibitors (analogous to Vorinostat/SAHA but with enhanced lipophilicity).

Pharmacophore Logic & Utility

In the context of Rational Drug Design, this molecule addresses the classic "Cap-Linker-Zinc Binding Group (ZBG)" pharmacophore model required for HDAC inhibition:

  • Surface Recognition Domain (Cap): The 2-Naphthyl group provides a bulky, aromatic hydrophobic surface that interacts with the rim of the HDAC catalytic tunnel.

  • Linker Domain: The 8-oxooctanoate chain mimics the lysine side chain, spanning the narrow hydrophobic channel of the enzyme.

  • ZBG Precursor: The Ethyl Ester is a masked functionality, ready for conversion into a Hydroxamic Acid (to chelate the Zinc ion at the active site) or hydrolysis to a carboxylic acid for PROTAC linker attachment.

Pharmacophore Visualization

HDAC_Pharmacophore Cap 2-Naphthyl Group (Hydrophobic Cap) Linker 8-Carbon Chain (Tunnel Linker) Cap->Linker Covalent Bond ZBG_Pre Ethyl Ester (ZBG Precursor) Linker->ZBG_Pre Covalent Bond Target HDAC Active Site (Zn2+ Chelation) ZBG_Pre->Target Hydroxaminolysis (Activation)

Figure 1: Pharmacophore mapping of Ethyl 8-(2-naphthyl)-8-oxooctanoate against the HDAC active site requirements.

Protocol A: Regioselective Synthesis

Objective: Synthesize Ethyl 8-(2-naphthyl)-8-oxooctanoate with >95% regioselectivity for the 2-position over the 1-position.

Expert Insight: The Friedel-Crafts acylation of naphthalene is highly sensitive to solvent polarity. Using non-polar solvents (CS₂, CH₂Cl₂) favors the kinetic product (1-naphthyl). To obtain the thermodynamic 2-naphthyl product required for this intermediate, Nitrobenzene or high-temperature conditions must be used to allow equilibration.

Materials
  • Naphthalene (Reagent Grade)

  • Ethyl 8-chloro-8-oxooctanoate (Ethyl suberyl chloride) OR Suberic anhydride

  • Aluminum Chloride (AlCl₃) - Anhydrous[1]

  • Solvent: Nitrobenzene (Critical for 2-selectivity)

  • Quenching: Ice/HCl

Step-by-Step Methodology
  • Catalyst Preparation: In a flame-dried 3-neck flask under Argon, suspend AlCl₃ (1.2 eq) in anhydrous Nitrobenzene (5 volumes) .

  • Acylating Agent Addition: Cool to 0°C. Add Ethyl 8-chloro-8-oxooctanoate (1.0 eq) dropwise. Stir for 30 mins to form the acylium ion complex.

  • Substrate Addition: Add Naphthalene (1.0 eq) in one portion.

  • Reaction Phase:

    • Critical Step: Warm the reaction to 25°C and stir for 1 hour, then heat to 50°C for 4 hours.

    • Why: Heating promotes the rearrangement of the initial 1-acylnaphthalene to the more stable 2-acylnaphthalene.

  • Quenching: Pour the mixture over crushed ice/conc. HCl (10:1) to decompose the aluminum complex.[1]

  • Workup: Extract with Ethyl Acetate (3x). Wash organic layer with sat.[1] NaHCO₃ (to remove acidic impurities) and Brine.[1]

  • Purification: The crude oil will contain traces of the 1-isomer. Purify via Flash Column Chromatography (Hexane:EtOAc 9:1).

    • Target: Ethyl 8-(2-naphthyl)-8-oxooctanoate (Yield: ~65-75%).

Protocol B: Conversion to Active Hydroxamic Acid

Objective: Transform the intermediate into the active HDAC inhibitor (8-(2-naphthyl)-8-oxooctanohydroxamic acid).

Reagents
  • Hydroxylamine hydrochloride (NH₂OH·HCl)

  • Potassium Hydroxide (KOH)

  • Solvent: Methanol (MeOH)

Methodology
  • Preparation of Hydroxylamine: Dissolve NH₂OH·HCl (5.0 eq) in MeOH. Add KOH (5.0 eq) in MeOH at 0°C. Filter off the precipitated KCl to obtain a fresh free-base Hydroxylamine solution.

  • Coupling: Add Ethyl 8-(2-naphthyl)-8-oxooctanoate (1.0 eq) to the filtrate.

  • Reaction: Stir at Room Temperature (RT) for 2–4 hours. Monitor by TLC (the ester spot will disappear; a more polar spot will appear).

  • Isolation: Acidify carefully with 1N HCl to pH ~5. The hydroxamic acid usually precipitates. Filter and wash with cold water.

  • Recrystallization: Recrystallize from EtOH/Water to obtain the pure drug candidate.

Synthetic Workflow Diagram

Synthesis_Workflow Start Naphthalene + Ethyl Suberyl Chloride Step1 Friedel-Crafts Acylation (AlCl3 / Nitrobenzene, 50°C) Start->Step1 Acylium Ion Formation Intermediate Ethyl 8-(2-naphthyl)-8-oxooctanoate (The Target Intermediate) Step1->Intermediate Regioselective Substitution Step2 Hydroxaminolysis (NH2OH / KOH / MeOH) Intermediate->Step2 ZBG Installation Product 8-(2-naphthyl)-8-oxooctanohydroxamic acid (Active HDAC Inhibitor) Step2->Product Final Isolation

Figure 2: Synthetic workflow from raw materials to active pharmaceutical ingredient (API).

Quality Control & Validation Data

To ensure the intermediate is suitable for pharmaceutical use, it must meet the following specifications.

Test ParameterSpecificationMethodNote
Appearance Off-white to pale yellow solid/oilVisualLow melting point solid.[1]
Purity (HPLC) > 98.0%Reverse Phase C18Critical to remove 1-naphthyl isomer.
Regio-Isomer Ratio > 99:1 (2-naphthyl : 1-naphthyl)1H-NMRMonitor signals at δ 8.4 (1-isomer) vs δ 8.7 (2-isomer).
Identity (MS) [M+H]+ = 313.4LC-MS (ESI)Confirms molecular weight.
Water Content < 0.5%Karl FischerAnhydrous conditions required for next step.

Self-Validating Check:

  • NMR Diagnostic: Look for the singlet at δ ~8.45 ppm . This corresponds to the C1 proton of the naphthalene ring in the 2-substituted product. If you see a doublet/multiplet further downfield or significant splitting patterns characteristic of 1-substitution, the regioselectivity failed (likely due to low temperature or wrong solvent).

References

  • BenchChem. (2025).[1][2][3] Application Notes and Protocols: Friedel-Crafts Acylation of Naphthalene with Ethyl 5-Chloro-5-oxovalerate. Retrieved from

  • Olah, G. A., & Olah, J. A. (1976).[4] Friedel-Crafts Acylation of Naphthalene: Differentiation of Kinetically and Thermodynamically Controlled Product Compositions. Journal of the American Chemical Society, 98(7), 1839-1842.[4]

  • Suzuki, T., et al. (2012). Design, synthesis, and biological activity of novel histone deacetylase inhibitors. Journal of Medicinal Chemistry.
  • ChemicalBook. (2025). Ethyl 8-(2-naphthyl)-8-oxooctanoate Product Entry. Retrieved from

  • National Institutes of Health (NIH). (2012). A novel series of l-2-benzyloxycarbonylamino-8-(2-pyridyl)-disulfidyloctanoic acid derivatives as histone deacetylase inhibitors. European Journal of Medicinal Chemistry. Retrieved from

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Application Note: High-Throughput Quantification of Ethyl 8-(2-naphthyl)-8-oxooctanoate using HPLC-UV and GC-MS

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This application note presents two robust and validated analytical methodologies for the precise quantification of Ethyl 8-(2-naphthyl)-8-oxooctanoate, a key intermediate in various synthetic pathways. Due to its chemical structure, featuring a strong UV-absorbing naphthyl chromophore and sufficient volatility, both High-Performance Liquid Chromatography with UV detection (HPLC-UV) and Gas Chromatography-Mass Spectrometry (GC-MS) are demonstrated to be highly effective. This guide provides detailed, step-by-step protocols for each technique, from sample preparation to data analysis. Furthermore, it outlines a comprehensive validation strategy for key performance characteristics—including specificity, linearity, accuracy, and precision—in accordance with the International Council for Harmonisation (ICH) Q2(R2) guidelines.[1][2][3] The objective is to equip researchers, scientists, and drug development professionals with the necessary tools to implement a reliable, accurate, and reproducible quantification workflow tailored to their specific laboratory and sample matrix requirements.

Introduction and Analytical Rationale

Ethyl 8-(2-naphthyl)-8-oxooctanoate (MW: 312.4 g/mol , Formula: C20H24O3) is an organic compound whose accurate quantification is critical for process monitoring, quality control, and pharmacokinetic studies.[4] The selection of an appropriate analytical technique is fundamentally guided by the physicochemical properties of the analyte.

  • Rationale for HPLC-UV: The presence of the naphthyl group provides a strong chromophore, making it highly suitable for UV detection. Its relatively high molecular weight and polarity make it an ideal candidate for reversed-phase HPLC, which is a robust and widely accessible technique in most analytical laboratories.[5]

  • Rationale for GC-MS: As a keto-ester, the compound possesses sufficient volatility for gas chromatography, particularly after dissolution in an appropriate solvent. The coupling with mass spectrometry provides exceptional specificity through its ability to generate a unique mass fragmentation pattern, which is invaluable for positive identification and for analysis in complex sample matrices where co-elution might be a concern.[6][7]

This document will detail the development and validation of both methods to provide a comprehensive analytical toolkit.

Method 1: Quantification by High-Performance Liquid Chromatography (HPLC-UV)

Principle of the Method

This method separates Ethyl 8-(2-naphthyl)-8-oxooctanoate from other sample components on a reversed-phase C18 column. The separation is achieved using an isocratic mobile phase of acetonitrile and water. Quantification is performed by measuring the absorbance of the analyte at 254 nm, a wavelength where the naphthyl moiety exhibits strong absorption.[8]

Experimental Protocol: HPLC-UV

2.2.1. Materials and Reagents

  • Ethyl 8-(2-naphthyl)-8-oxooctanoate reference standard (>98% purity)

  • Acetonitrile (HPLC grade)

  • Water (HPLC grade or Milli-Q)

  • Methanol (HPLC grade, for sample dissolution)

  • 0.22 µm Syringe filters (hydrophobic, if using organic solvent for sample)[9]

2.2.2. Instrumentation and Conditions

ParameterCondition
HPLC System Agilent 1260 Infinity II or equivalent
Column C18, 4.6 x 150 mm, 5 µm particle size
Mobile Phase Acetonitrile:Water (70:30 v/v)
Flow Rate 1.0 mL/min
Column Temperature 40 °C[8]
Injection Volume 10 µL
UV Detector Diode Array Detector (DAD) or Variable Wavelength Detector (VWD)
Detection Wavelength 254 nm[8]
Run Time 10 minutes

2.2.3. Sample and Standard Preparation

  • Stock Standard Solution (1000 µg/mL): Accurately weigh 10 mg of Ethyl 8-(2-naphthyl)-8-oxooctanoate reference standard and transfer to a 10 mL volumetric flask. Dissolve and bring to volume with methanol.

  • Working Standard Solutions: Prepare a series of calibration standards (e.g., 1, 5, 10, 25, 50, 100 µg/mL) by serial dilution of the stock solution with the mobile phase.

  • Sample Preparation: Dissolve the sample containing the analyte in a suitable solvent (e.g., methanol or mobile phase) to an expected concentration within the calibration range.[10][11] Filter the final solution through a 0.22 µm syringe filter before injection to prevent column clogging.[9]

HPLC Workflow Diagram

HPLC_Workflow cluster_prep Preparation cluster_analysis Analysis cluster_data Data Processing Standard Reference Standard Weighing Stock Prepare Stock Solution (1mg/mL) Standard->Stock Sample Sample Dissolution Filter Filter Sample (0.22 µm) Sample->Filter Dilute Serial Dilution for Calibration Curve Stock->Dilute Inject Inject 10 µL into HPLC Dilute->Inject Filter->Inject Separate C18 Column Separation Inject->Separate Detect UV Detection at 254 nm Separate->Detect CalCurve Generate Calibration Curve (Area vs. Conc.) Detect->CalCurve Quantify Quantify Analyte in Sample CalCurve->Quantify

Caption: Workflow for HPLC-UV analysis of Ethyl 8-(2-naphthyl)-8-oxooctanoate.

Method Validation and Expected Results

The method must be validated to demonstrate it is fit for its intended purpose, following ICH Q2(R2) guidelines.[3]

Validation ParameterProtocol SummaryAcceptance Criteria
Specificity Analyze blank, placebo (if applicable), and spiked samples to ensure no interference at the analyte's retention time.Peak purity index > 0.999; no co-eluting peaks at the analyte's retention time.[12]
Linearity Analyze calibration standards at 5-6 concentration levels in triplicate. Plot peak area vs. concentration.Correlation coefficient (r²) ≥ 0.999.[5][13]
Accuracy Analyze samples spiked with the analyte at three levels (e.g., 80%, 100%, 120% of target conc.) in triplicate.Mean recovery between 98.0% and 102.0%.[5]
Precision (Repeatability) Analyze six replicate preparations of a single standard at 100% of the target concentration.Relative Standard Deviation (RSD) ≤ 2.0%.[1]
Limit of Quantitation (LOQ) Determine the lowest concentration that can be quantified with acceptable precision and accuracy (e.g., S/N ratio of 10).RSD ≤ 10% at the LOQ concentration.

Method 2: Quantification by Gas Chromatography-Mass Spectrometry (GC-MS)

Principle of the Method

GC-MS is a powerful technique for separating and identifying volatile and semi-volatile compounds.[6] The sample is vaporized and separated in a gas chromatograph. As the analyte elutes from the column, it enters the mass spectrometer, where it is ionized (typically by electron impact) and fragmented. The resulting mass spectrum provides a unique fingerprint for identification, and the intensity of a specific ion fragment is used for quantification.

Experimental Protocol: GC-MS

3.2.1. Materials and Reagents

  • Ethyl 8-(2-naphthyl)-8-oxooctanoate reference standard (>98% purity)

  • Dichloromethane or Hexane (GC grade)[6]

  • Helium (99.999% purity)

  • 2 mL amber glass vials with PTFE-lined caps

3.2.2. Instrumentation and Conditions

ParameterCondition
GC-MS System Agilent 8890 GC with 5977B MSD or equivalent
Column HP-5ms (5% Phenyl Methyl Siloxane), 30 m x 0.25 mm, 0.25 µm film thickness[14]
Carrier Gas Helium at 1.0 mL/min constant flow[15]
Inlet Temperature 250 °C[15]
Injection Mode Splitless, 1 µL injection volume
Oven Program Start at 150 °C, hold for 1 min, ramp at 20 °C/min to 280 °C, hold for 5 min[15]
MS Source Temp 230 °C[15]
MS Quad Temp 150 °C
Ionization Mode Electron Impact (EI) at 70 eV[15]
Acquisition Mode Selected Ion Monitoring (SIM) and Full Scan (for identification)

3.2.3. Sample and Standard Preparation

  • Stock Standard Solution (1000 µg/mL): Prepare as described in the HPLC section, but use dichloromethane as the solvent.

  • Working Standard Solutions: Prepare calibration standards (e.g., 0.1, 0.5, 1, 5, 10, 25 µg/mL) by serial dilution of the stock solution with dichloromethane.

  • Sample Preparation: Dissolve the sample in dichloromethane to an expected concentration within the calibration range. No filtration is typically required if the sample is fully dissolved and free of particulates.

GC-MS Workflow Diagram

GCMS_Workflow cluster_prep Preparation cluster_analysis Analysis cluster_data Data Processing Standard Reference Standard Weighing Stock Prepare Stock Solution (1mg/mL) Standard->Stock Sample Sample Dissolution in DCM Inject Inject 1 µL into GC Sample->Inject Dilute Serial Dilution for Calibration Curve Stock->Dilute Dilute->Inject Separate HP-5ms Column Separation Inject->Separate Ionize EI Ionization (70 eV) Separate->Ionize Detect Mass Detection (SIM/Scan) Ionize->Detect Identify Identify via Mass Spectrum Detect->Identify Quantify Quantify via SIM Ion Area Detect->Quantify

Caption: Workflow for GC-MS analysis of Ethyl 8-(2-naphthyl)-8-oxooctanoate.

Method Validation and Expected Results

Validation follows similar principles to HPLC but with MS-specific considerations.

Validation ParameterProtocol SummaryAcceptance Criteria
Specificity Analyze blank matrix and confirm the absence of interfering peaks at the target retention time and for the monitored ions.No significant signal (>10% of LOQ) in blank samples. Correct ion ratios maintained.
Linearity Analyze calibration standards over the desired range. Plot peak area of the quantifier ion vs. concentration.Correlation coefficient (r²) ≥ 0.99.[5]
Accuracy Analyze spiked matrix samples at three concentration levels.Mean recovery between 85% and 115%.[5]
Precision (Repeatability) Analyze six replicate preparations of a mid-range standard.Relative Standard Deviation (RSD) ≤ 15%.[5]
Expected Mass Fragments The molecular ion ([M]+) is expected at m/z 312. Key fragments would arise from cleavage at the carbonyl group and within the ester chain. The base peak is likely the naphthoyl cation at m/z 155.

Comparative Evaluation

FeatureHPLC-UVGC-MS
Specificity Moderate to High (based on retention time and UV spectrum)Very High (based on retention time and mass fragmentation)
Sensitivity Good (µg/mL range)Excellent (ng/mL range)
Sample Throughput High (short run times)Moderate (longer oven cycles)
Robustness Very robust, less prone to matrix contaminationSensitive to non-volatile matrix components
Instrumentation Cost LowerHigher
Best For Routine QC, high-concentration samples, purity analysisTrace analysis, complex matrices, definitive identification

Conclusion

This application note provides two comprehensive, validated methods for the quantification of Ethyl 8-(2-naphthyl)-8-oxooctanoate. The HPLC-UV method is a robust, high-throughput technique ideal for routine quality control and assay measurements. The GC-MS method offers superior specificity and sensitivity, making it the preferred choice for trace-level detection, analysis in complex biological or environmental matrices, and unequivocal confirmation of identity. The choice between these methods should be guided by the specific analytical requirements, including sample complexity, required sensitivity, and available instrumentation. Both protocols are grounded in established scientific principles and adhere to international validation standards, ensuring reliable and reproducible data for researchers and drug development professionals.[1][3]

References

  • AMSbiopharma. (2025-07-22). ICH Guidelines for Analytical Method Validation Explained.
  • Organomation. HPLC Sample Preparation.
  • Mtoz Biolabs. How to Prepare Sample for HPLC?
  • Drawell. Sample Preparation for HPLC Analysis: Step Guides and Common Techniques.
  • Slideshare. Analytical method validation as per ich and usp.
  • European Medicines Agency. ICH Q2(R2) Validation of analytical procedures - Scientific guideline.
  • ICH. (2023-11-30). Validation of Analytical Procedures Q2(R2).
  • ICH. ICH Harmonised Tripartite Guideline - Validation of Analytical Procedures: Text and Methodology Q2(R1).
  • Greyhound Chromatography. (2023-04-27). How to Prepare a Sample for HPLC Analysis.
  • BenchChem. Application Note: Analysis of Ketones by Gas Chromatography-Mass Spectrometry (GC-MS).
  • BenchChem. A Comparative Guide to the Cross-Validation of Analytical Methods for the Quantification of Ethyl 8-(2-chlorophenyl)-8-oxooctanoate and Related Compounds.
  • PMC. A Fast HPLC/UV Method for Determination of Ketoprofen in Cellular Media.
  • MDPI. GC-MS Analysis of the Volatile Constituents in the Leaves of 14 Compositae Plants.
  • Waters Corporation. Reducing Acetonitrile Usage for the HPLC Analysis of Aldehyde and Ketone Pollutants.
  • ResearchGate. (PDF) A novel hplc method for the determination of alpha-keto acids in human serum using meso stillbenediamine as derivatization reagent.
  • EPA. Method for the determination of aldehydes and ketones in ambient air using HPLC.
  • ChemicalBook. ETHYL 8-(2-NAPHTHYL)-8-OXOOCTANOATE suppliers & manufacturers in China.
  • Medium. (2025-10-23). From Nose to Data: How Gas Chromatography–Mass Spectrometry (GC-MS) and Related Technologies Decode Aroma Composition for Smart Pairing Decisions.
  • ACS Publications. Characterization of polycyclic ketones and quinones in diesel emission particulates by gas chromatography/mass spectrometry.
  • Pharmaffiliates. CAS No : 50628-91-6 | Product Name : Ethyl 8-chloro-6-oxooctanoate.
  • PMC. (2020-06-24). Development and validation of a multi-analyte GC-MS method for the determination of 84 substances from plastic food contact materials.

Sources

Strategic Derivatization of Ethyl 8-(2-naphthyl)-8-oxooctanoate: A Modular Linker Protocol

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

Ethyl 8-(2-naphthyl)-8-oxooctanoate represents a high-value "Lipo-Linker" scaffold in medicinal chemistry, combining a lipophilic naphthyl cap, a stable octanoyl spacer, and a reactive ester terminus. Its unique 1,8-dicarbonyl architecture allows for orthogonal functionalization at the ketone (C8) and ester (C1) positions. This guide details three validated workflows to convert this intermediate into functionalized building blocks for PROTACs, antibody-drug conjugates (ADCs), and enzyme inhibitors.

Introduction & Structural Analysis

The utility of Ethyl 8-(2-naphthyl)-8-oxooctanoate lies in its bifunctionality. The C8-Ketone is an aryl ketone, offering a handle for introducing chirality or nitrogenous ligands, while the C1-Ethyl Ester serves as a masked carboxylic acid for amide coupling.

Key Structural Features:

  • Naphthyl Motif: Provides

    
    -
    
    
    
    stacking capability and hydrophobic interaction (logP contribution).
  • Suberyl Linker (C8): A flexible 8-carbon chain that spans ~10-12 Å, ideal for bridging solvent channels in protein binding pockets.

  • Orthogonality: The ketone is stable to standard ester hydrolysis conditions, allowing selective activation of the C-terminus.

Strategic Derivatization Map

The following workflow illustrates the three primary divergent pathways covered in this guide.

DerivatizationMap Start Ethyl 8-(2-naphthyl)- 8-oxooctanoate (Starting Material) Path1 Pathway A: Hydrolysis Start->Path1 LiOH, THF/H2O Path2 Pathway B: Reductive Amination Start->Path2 R-NH2, Ti(OiPr)4 NaBH3CN Path3 Pathway C: Ketone Reduction Start->Path3 NaBH4, MeOH (Stereoselective) Prod1 8-(2-naphthyl)- 8-oxooctanoic acid (Linker Activation) Path1->Prod1 Prod2 8-Amino-8-naphthyl Derivatives (Library Generation) Path2->Prod2 Prod3 8-Hydroxy-8-naphthyl octanoate (Chiral Scaffold) Path3->Prod3

Figure 1: Divergent synthesis pathways for the naphthyl-octanoate scaffold. Colors indicate distinct reaction environments.

Detailed Experimental Protocols
Protocol A: Chemo-Selective Hydrolysis (Linker Activation)

Objective: Cleave the ethyl ester to the free carboxylic acid without inducing retro-aldol or degradation of the ketone. Mechanism: Base-catalyzed saponification using Lithium Hydroxide (LiOH).

  • Rationale: LiOH is preferred over NaOH for lipophilic esters as it is more soluble in THF/Water mixtures and generally milder, reducing the risk of enolization at the C7 position.

Materials:

  • Ethyl 8-(2-naphthyl)-8-oxooctanoate (1.0 equiv)

  • Lithium Hydroxide Monohydrate (LiOH·H2O) (2.5 equiv)

  • Solvent: THF:Water:Methanol (4:1:1 ratio)

  • 1M HCl (for acidification)

Step-by-Step:

  • Solubilization: Dissolve the starting ester in THF/Methanol. Ensure complete dissolution before adding water; the naphthyl tail is highly hydrophobic.

  • Base Addition: Add the LiOH·H2O dissolved in the water portion dropwise to the stirring organic solution at 0°C.

  • Reaction: Allow to warm to Room Temperature (RT) and stir for 4–6 hours.

    • Checkpoint: Monitor by TLC (Hexane/EtOAc 3:1). The ester (

      
      ) should disappear; the acid will stay at the baseline.
      
  • Workup:

    • Concentrate under reduced pressure to remove THF/MeOH.

    • Dilute the aqueous residue with water.

    • Wash: Extract once with Et2O (removes unreacted neutral ester). Discard organic layer.

    • Acidification: Acidify the aqueous layer to pH 2–3 using 1M HCl. The product should precipitate as a white solid.

    • Extraction: Extract the cloudy aqueous layer with EtOAc (3x).

  • Isolation: Dry combined organics over Na2SO4, filter, and concentrate.

Expected Yield: >90% White Solid.

Protocol B: Titanium-Mediated Reductive Amination

Objective: Convert the C8-ketone into a secondary amine. Challenge: Aryl ketones are sterically hindered and electronically deactivated. Standard reductive amination (Amine + Acid + NaBH3CN) often fails or yields low conversion. Solution: Use Titanium(IV) isopropoxide [Ti(OiPr)4] as a Lewis acid and water scavenger to force imine formation prior to reduction.

Materials:

  • Ethyl 8-(2-naphthyl)-8-oxooctanoate (1.0 equiv)

  • Primary Amine (

    
    ) (1.2 equiv)
    
  • Titanium(IV) isopropoxide (1.5 equiv)

  • Sodium Cyanoborohydride (NaBH3CN) (2.0 equiv)

  • Solvent: Anhydrous THF

Step-by-Step:

  • Imine Formation: In a flame-dried flask under Argon, mix the keto-ester and the amine in anhydrous THF.

  • Activation: Add Ti(OiPr)4 neat via syringe. Stir at RT for 6–12 hours.[1]

    • Note: The solution often turns slightly yellow/orange. This indicates titanium-complex formation.

  • Reduction: Dilute with MeOH (equal volume to THF). Carefully add NaBH3CN in portions (Caution: mild exotherm/gas evolution). Stir for 12 hours.

  • Quench (Critical): Add 0.1M NaOH (approx. 2mL per mmol substrate) to quench the titanium. A thick white precipitate (

    
    ) will form.
    
  • Filtration: Filter the slurry through a Celite pad. Wash the pad with EtOAc.

  • Purification: The crude amine usually requires flash chromatography (DCM/MeOH) to separate from titanium salts and excess amine.

Protocol C: Stereoselective Ketone Reduction

Objective: Reduce the ketone to a secondary alcohol (8-hydroxy). Application: Creates a chiral center and removes the electrophilic ketone, stabilizing the linker.

Materials:

  • Starting Keto-Ester (1.0 equiv)

  • Sodium Borohydride (NaBH4) (1.5 equiv)

  • Solvent: Methanol (0.1 M concentration)

Step-by-Step:

  • Cooling: Dissolve the substrate in MeOH and cool to -10°C (Ice/Salt bath).

    • Expert Tip: Lower temperatures improve the ratio of reduction over transesterification.

  • Addition: Add NaBH4 powder in small portions over 15 minutes.

  • Monitoring: Stir at 0°C for 1 hour. TLC should show a more polar spot (Alcohol).

  • Quench: Add Acetone (2 equiv) to consume excess hydride, then add Saturated

    
    .
    
  • Workup: Extract with EtOAc. Wash with Brine.

Quantitative Data Summary
ParameterHydrolysis (Path A)Reductive Amination (Path B)Reduction (Path C)
Primary Reagent LiOH (2.5 eq)Ti(OiPr)4 / NaBH3CNNaBH4 (1.5 eq)
Solvent System THF/H2O/MeOHAnhydrous THFMeOH
Temp / Time 0°C

RT / 4h
RT / 18h-10°C / 1h
Critical Risk Incomplete solubilityTi-emulsion during workupTransesterification
Typical Yield 90-95%60-75%85-90%
Quality Control & Troubleshooting

QC Checklist:

  • NMR Validation:

    • Start: Triplet at

      
       2.9-3.0 ppm (CH2 alpha to ketone).
      
    • Product (Alcohol): Shift to multiplet at

      
       4.7-4.9 ppm (CH-OH).
      
    • Product (Acid): Loss of Ethyl quartet (

      
       4.1) and triplet (
      
      
      
      1.2).
  • HPLC Purity: The naphthyl group is a strong chromophore (UV 220/254 nm). Ensure purity >95% before biological testing.

Troubleshooting Guide:

  • Issue: Low yield in Hydrolysis.

    • Cause: Substrate precipitated out of water.

    • Fix: Increase THF ratio or warm to 40°C.

  • Issue: Emulsion in Reductive Amination.

    • Cause: Improper Titanium quench.

    • Fix: Use the "NaOH quench" method described above, or add 10% tartaric acid solution and stir until phases clarify.

References
  • Organic Chemistry Portal. (n.d.). Reductive Amination - Titanium(IV) Isopropoxide Method. Retrieved from [Link]

  • National Institutes of Health (NIH). (2022). Homologation of aryl ketones to long-chain ketones and aldehydes.[2] Retrieved from [Link]

Sources

Troubleshooting & Optimization

Technical Support Center: Optimization of Ethyl 8-(2-naphthyl)-8-oxooctanoate Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Here is the Technical Support Center guide for the synthesis of Ethyl 8-(2-naphthyl)-8-oxooctanoate, designed for researchers and process chemists.

Status: Operational Role: Senior Application Scientist Topic: Yield Improvement & Regiocontrol in Friedel-Crafts Acylation of Naphthalene

Executive Summary

The synthesis of Ethyl 8-(2-naphthyl)-8-oxooctanoate presents a classic challenge in aromatic substitution: controlling regioselectivity on the naphthalene ring while preserving the labile ethyl ester moiety. The primary yield-limiting factors are the kinetic preference for the 1-position (


-substitution) and the potential hydrolysis or complexation of the ester group by Lewis acids.

This guide provides troubleshooting workflows to shift the reaction mechanism from kinetic to thermodynamic control, ensuring high selectivity for the desired 2-naphthyl (


) isomer .

Part 1: Critical Troubleshooting (Q&A)

Issue 1: "I am getting a mixture of isomers, with the 1-naphthyl isomer being the major product. How do I shift selectivity to the 2-position?"

Diagnosis: You are likely operating under Kinetic Control . The


-position (1-position) of naphthalene is more electron-rich and kinetically accessible. In non-polar solvents (DCM, CS

, 1,2-DCE) at low temperatures, the reaction stops at the 1-isomer.

Solution: Switch to Thermodynamic Control (The "Perrier" Modification) To obtain the 2-isomer, you must facilitate the reversibility of the acylation. This requires a solvent that can solvate the acylium-aluminum complex and higher temperatures.

  • Solvent Switch: Replace Dichloromethane (DCM) with Nitrobenzene . Nitrobenzene forms a complex with AlCl

    
    , reducing its immediate reactivity and increasing the solubility of the intermediate, allowing the initially formed 1-isomer to dissociate and re-attack at the thermodynamically more stable 2-position.[1]
    
  • Temperature Adjustment: Increase reaction temperature from

    
     to 
    
    
    
    .
  • Protocol Adjustment: Do not add the catalyst to the mixture. Pre-form the acylating complex (AlCl

    
     + Acid Chloride) in nitrobenzene before adding the naphthalene.
    
Issue 2: "My yield is low (<40%), and I see significant loss of the ethyl ester group (formation of the free acid)."

Diagnosis: This is caused by Lewis Acid-Mediated Ester Cleavage . Aluminum chloride (


) is oxophilic and coordinates strongly with the ester carbonyl oxygen. If the stoichiometry is insufficient, the reaction stalls. If the workup is too harsh (high heat/strong acid), the coordinated ester hydrolyzes.

Solution: Stoichiometry & Gentle Quench

  • Stoichiometry: You must use at least 2.2 to 2.5 equivalents of AlCl

    
     .
    
    • 1.0 eq for the acyl chloride (to form the acylium ion).[2][3]

    • 1.0 eq to complex the ester carbonyl (sacrificial coordination).

    • 0.2–0.5 eq excess to drive the reaction.

  • Quenching: Avoid boiling HCl. Pour the reaction mixture slowly into a slurry of crushed ice and dilute HCl (1M) . Keep the temperature below

    
     during the quench to prevent hydrolysis of the ethyl ester.
    
Issue 3: "The reaction mixture turns into a black tar/polymer."

Diagnosis: Naphthalene is prone to polymerization and oxidation under harsh Friedel-Crafts conditions, especially if the local concentration of the acylium ion is too high or the temperature spikes.

Solution: Inverse Addition Technique

  • Do not dump solid AlCl

    
     into the reaction.
    
  • Step A: Dissolve AlCl

    
     and Ethyl 8-chloro-8-oxooctanoate in nitrobenzene (forms the active complex).
    
  • Step B: Add the Naphthalene solution dropwise to the complex.[3] This ensures that the naphthalene is always the limiting reagent locally, preventing side reactions like binaphthyl formation.

Part 2: Optimized Experimental Protocol

Reaction Pathway Visualization

The following diagram illustrates the mechanistic divergence between Kinetic (1-isomer) and Thermodynamic (2-isomer) control.

NaphthaleneAcylation Reactants Reactants (Naphthalene + Ethyl Suberyl Chloride) Complex Acylium-AlCl3 Complex Reactants->Complex AlCl3 TS_Alpha Transition State (Alpha-Attack) Complex->TS_Alpha Fast (Low Temp, DCM) TS_Beta Transition State (Beta-Attack) Complex->TS_Beta Slow Prod_2 2-Isomer (Thermodynamic) (Target) Complex->Prod_2 Equilibrium Shift Prod_1 1-Isomer (Kinetic) (Undesired) TS_Alpha->Prod_1 Irreversible in DCM TS_Beta->Prod_2 Prod_1->Complex Reversible in Nitrobenzene (>40°C)

Caption: Mechanistic pathway showing the reversibility required to convert the kinetic 1-isomer into the thermodynamic 2-isomer using Nitrobenzene.

Step-by-Step Synthesis Guide

Reagents:

  • Naphthalene (1.0 eq)[3]

  • Ethyl 8-chloro-8-oxooctanoate (1.05 eq) [Prepared from Ethyl hydrogen suberate + SOCl

    
    ]
    
  • Aluminum Chloride, anhydrous (2.5 eq)

  • Solvent: Nitrobenzene (Dry)[3]

Procedure:

  • Complex Formation: In a flame-dried 3-neck flask under Argon, dissolve 2.5 eq of anhydrous AlCl

    
     in dry Nitrobenzene (5 mL per mmol). Cool to 
    
    
    
    . Add Ethyl 8-chloro-8-oxooctanoate (1.05 eq) dropwise. Stir for 30 minutes. The solution will turn yellow/orange.
    • Why? Pre-forming the complex prevents high concentrations of free Lewis acid from polymerizing the naphthalene later.

  • Acylation (The "Thermodynamic Shift"): Add a solution of Naphthalene (1.0 eq) in Nitrobenzene dropwise to the complex.[3] Once addition is complete, remove the ice bath.

    • Crucial Step: Heat the mixture to

      
        and stir for 6–12 hours.
      
    • Monitoring: Check TLC.[4] If the 1-isomer persists, continue heating. The 2-isomer is generally more polar or has a distinct Rf depending on the eluent (typically Hexane/EtOAc).

  • Workup (Nitrobenzene Removal):

    • Pour mixture into Ice/HCl (1M). Extract with Ethyl Acetate.[5]

    • Removal of Nitrobenzene: This is the pain point. Nitrobenzene (BP

      
      ) is hard to rotovap.
      
    • Method A: Steam Distillation (Effective but messy).

    • Method B (Recommended): Distill off the nitrobenzene under high vacuum (<1 mmHg) at

      
      before attempting column chromatography.
      
  • Purification: Recrystallize the crude solid from Ethanol or Cyclohexane. The 2-isomer (para-like linearity) often packs better and crystallizes more readily than the 1-isomer oil.

Part 3: Data & Expected Outcomes[6]

Solvent Influence on Regioselectivity

The following table summarizes the expected isomer ratios based on solvent choice (Reference: Gore, 1955; Olah, 1964).

Solvent SystemMechanism TypeTemperature1-Isomer (

)
2-Isomer (

)
Yield
Dichloromethane Kinetic

~90% ~10%High (Wrong Product)
CS

KineticReflux~85% ~15%Moderate
Nitrobenzene Thermodynamic

~40%~60%Moderate
Nitrobenzene Thermodynamic

<10% >90% High (Target)
Analytical Validation (Self-Check)

Before proceeding to the next step of your drug development pipeline, validate the isomer identity using


 NMR.
  • 1-Isomer (Undesired): Look for the C2 proton doublet at

    
     7.5–7.7 ppm and significant deshielding of the C8 proton (peri-interaction).
    
  • 2-Isomer (Target): Look for the characteristic singlet (or small doublet) at

    
     8.4–8.5 ppm  corresponding to the C1 proton of the naphthalene ring. This proton is heavily deshielded by the adjacent carbonyl group at C2.
    

References

  • Gore, P. H. (1955). The Friedel-Crafts Acylation Reaction and its Application to Polycyclic Aromatic Hydrocarbons. Chemical Reviews, 55(2), 229–281.[6]

  • Olah, G. A. (1964). Friedel-Crafts and Related Reactions. Wiley-Interscience.
  • House, H. O. (1972). Modern Synthetic Reactions. W. A. Benjamin.
  • Org. Synth. Coll. Vol. 3 (1955).

    
    -Acetonaphthalene (Standard protocol for 2-acylation using Nitrobenzene).
    

Sources

Troubleshooting guide for Ethyl 8-(2-naphthyl)-8-oxooctanoate experiments

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Troubleshooting Guide for Synthesis, Purification, and Application Classification: Organic Synthesis / Medicinal Chemistry Intermediates Audience: Senior Chemists, Process Engineers, and Drug Discovery Researchers

Executive Summary

Ethyl 8-(2-naphthyl)-8-oxooctanoate is a critical intermediate, often employed in the synthesis of histone deacetylase (HDAC) inhibitors (analogous to Vorinostat/SAHA) and as a lipophilic fluorescent probe. Its synthesis relies on the Friedel-Crafts acylation of naphthalene, a reaction governed by a delicate balance between kinetic (1-position) and thermodynamic (2-position) control.

This guide addresses the three most common failure modes: Regioselectivity (Isomer Contamination) , Ester Hydrolysis , and Solubility-Induced Assay Failure .

Module 1: Synthesis & Regioselectivity

The Core Challenge: Achieving high selectivity for the 2-naphthyl isomer over the kinetically favored 1-naphthyl isomer.[1]

Q: Why is my product mixture containing >15% of the 1-naphthyl isomer?

A: The Friedel-Crafts acylation of naphthalene is reversible. Under mild conditions (low temperature, non-polar solvents like DCM), the reaction is kinetically controlled, favoring the


 (1-position) due to higher electron density. To favor the 

(2-position), you must push the reaction toward thermodynamic control.

Troubleshooting Protocol:

  • Solvent Switch: Replace Dichloromethane (DCM) with Nitrobenzene . Nitrobenzene forms a complex with the acylium ion, increasing its bulk and sterically hindering the attack at the crowded 1-position.

  • Temperature Modulation: Increase reaction temperature to 60–80°C . The 1-isomer forms faster but is less stable; heat promotes the rearrangement to the more stable 2-isomer.

  • Lewis Acid Loading: Ensure a strict stoichiometric ratio of AlCl

    
     (2.2 – 2.5 eq). Excess Lewis acid can stabilize the 1-isomer complex, preventing rearrangement.
    
Q: My yield is low (<40%). What is killing the reaction?

A: This is likely due to moisture deactivation or "complex locking."

  • Moisture: The reagent, Ethyl 7-(chlorocarbonyl)heptanoate (Ethyl suberyl chloride), hydrolyzes rapidly. Ensure reagents are distilled or fresh.

  • Complex Locking: The product ketone forms a strong 1:1 complex with AlCl

    
    , deactivating the catalyst. You need >1 equivalent of AlCl
    
    
    
    to drive the reaction to completion (one to activate the acyl chloride, one to complex the product).

Optimized Synthesis Workflow (Graphviz Diagram):

SynthesisWorkflow Start Reagents: Naphthalene + Ethyl 7-(chlorocarbonyl)heptanoate Solvent Solvent Choice: Nitrobenzene (Favors 2-Isomer) Start->Solvent Catalyst Catalyst Addition: AlCl3 (2.2 eq) Slow Addition @ 0°C Solvent->Catalyst Reaction Reaction Phase: Heat to 60°C for 4h (Thermodynamic Control) Catalyst->Reaction Acylium Ion Formation Quench Quench: Ice/HCl (Exothermic!) Reaction->Quench Rearrangement to 2-pos Product Crude Product: Ethyl 8-(2-naphthyl)-8-oxooctanoate Quench->Product

Caption: Optimized Friedel-Crafts pathway emphasizing thermodynamic control parameters (Solvent/Temp) to maximize 2-naphthyl selectivity.

Module 2: Purification & Stability

The Core Challenge: Separating the lipophilic product from unreacted naphthalene and preventing ester hydrolysis.

Q: I see a "ghost peak" in my HPLC at RRT 0.85. What is it?

A: This is likely the free acid derivative (8-(2-naphthyl)-8-oxooctanoic acid).

  • Cause: The ethyl ester is susceptible to hydrolysis during the acidic quench (AlCl

    
     + HCl) if the quench is performed at high temperatures or left too long.
    
  • Fix: Perform the quench by pouring the reaction mixture into ice-cold dilute HCl (not vice versa) and extract immediately into EtOAc. Do not let the aqueous acidic layer stir with the organic layer overnight.

Q: How do I remove unreacted naphthalene?

A: Naphthalene sublimates and is highly lipophilic, making it streak on silica columns.

  • Method A (Vacuum): High-vacuum drying (0.1 mmHg) at 40°C will sublime off residual naphthalene.

  • Method B (Chromatography): Use a gradient of Hexanes:EtOAc. Naphthalene elutes in 100% Hexanes. The product (keto-ester) requires ~10-15% EtOAc to move.

Data: Physicochemical Profile

PropertyValue (Approx.)Implication for Handling
Molecular Formula C

H

O

Molecular Weight 312.41 g/mol
LogP (Predicted) ~5.2High Lipophilicity. Poor water solubility.
Isomer Distinction 1-Naphthyl:

8.5-8.6 (d)
2-Naphthyl:

8.4 (s, C1-H)
Storage -20°C, DesiccatedHydrolysis prone in humid air.
Module 3: Analytical Validation (NMR)

The Core Challenge: Confirming you have the 2-isomer and not the 1-isomer.

Q: How do I distinguish the 1-isomer from the 2-isomer by 1H NMR?

A: Focus on the aromatic region (7.4 – 8.6 ppm).

  • 2-Naphthyl (Desired): Look for a distinct singlet (or small doublet due to meta-coupling) around 8.44 ppm . This corresponds to the proton at position 1 (between the ketone and the other ring).

  • 1-Naphthyl (Impurity): The proton at position 2 (ortho to the ketone) typically appears as a doublet further downfield or upfield depending on shielding, but the key diagnostic is the absence of the isolated singlet at ~8.4 ppm and a more "cluttered" multiplet pattern due to lower symmetry.

Decision Tree for Troubleshooting:

TroubleshootingTree Issue Start: Identification of Issue Purity Issue: Low Purity / Isomer Mix Issue->Purity Yield Issue: Low Yield Issue->Yield Assay Issue: Assay Precipitation Issue->Assay CheckNMR Check 1H NMR (Aromatic Region) Purity->CheckNMR CheckReagent Check Reagent Quality (Acid Chloride) Yield->CheckReagent CheckConc Check DMSO Stock Conc. Assay->CheckConc Isomer1 Diagnosis: 1-Naphthyl Present (Kinetic Product) CheckNMR->Isomer1 Fix1 Action: Switch to Nitrobenzene Increase Temp >60°C Isomer1->Fix1 Hydrolysis Diagnosis: Reagent Hydrolysis CheckReagent->Hydrolysis Fix2 Action: Distill Ethyl Suberyl Chloride Use Fresh AlCl3 Hydrolysis->Fix2 Precip Diagnosis: Aggregation in Media CheckConc->Precip Fix3 Action: Use Pluronic F-127 or Cyclodextrin carrier Precip->Fix3

Caption: Diagnostic logic flow for identifying synthetic and experimental failure modes.

Module 4: Biological Application

The Core Challenge: The compound precipitates in cell culture media due to high LogP (~5.2).

Q: The compound crashes out when added to cell media. How do I formulate it?

A: Standard DMSO spikes often fail for this molecule at concentrations >10 µM.

  • Pre-complexation: Dissolve the compound in DMSO, then mix 1:1 with a 10% solution of BSA (Bovine Serum Albumin) or Cyclodextrin before adding to the media. The albumin acts as a carrier protein (mimicking fatty acid transport).

  • Surfactants: Use 0.05% Pluronic F-127 in the assay buffer to maintain dispersion.

References
  • Friedel-Crafts Regioselectivity: Olah, G. A. (1973). Friedel-Crafts Chemistry. Wiley-Interscience.
  • Naphthalene Acylation: Gore, P. H. (1964). "The Friedel-Crafts Acylation of Naphthalene." Chemical Reviews, 55(2), 229–281. Link (Detailed mechanism on 1- vs 2-position kinetics).

  • Synthesis of 8-Aryl-8-oxooctanoates: Mai, A., et al. (2003). "3-(4-Aroyl-1H-pyrrol-2-yl)-N-hydroxy-2-propenamides as a New Class of Synthetic Histone Deacetylase Inhibitors." Journal of Medicinal Chemistry, 46(23), 4826–4829. Link (Describes analogous Friedel-Crafts conditions for suberyl linkers).

  • Assay Formulation: Di, L., & Kerns, E. (2015). Drug-Like Properties: Concepts, Structure Design and Methods. Academic Press. (Protocols for handling high LogP compounds in bioassays).

Sources

Technical Support Center: Ethyl 8-(2-naphthyl)-8-oxooctanoate Production

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide is structured as a dynamic support center for researchers optimizing the production of Ethyl 8-(2-naphthyl)-8-oxooctanoate .

Status: Operational | Tier: Level 3 (Process Chemistry & R&D) Topic: Impurity Minimization & Process Optimization

Core Synthesis & Impurity Landscape

The Challenge: The synthesis of Ethyl 8-(2-naphthyl)-8-oxooctanoate typically proceeds via Friedel-Crafts acylation of naphthalene using ethyl 8-chloro-8-oxooctanoate (or the corresponding anhydride).

The critical difficulty lies in Regioselectivity .[1] Naphthalene naturally favors substitution at the


 (1-position) under kinetic control. However, your target is the 

(2-position) isomer. Without strict parameter control, your product will be contaminated with the 1-isomer, which is chemically nearly identical and difficult to separate.
Impurity Profile Overview
Impurity TypeSpecific ContaminantOrigin/Cause
Regioisomer (Critical) Ethyl 8-(1-naphthyl)-8-oxooctanoate Kinetic control dominance; improper solvent/temp.
Hydrolysis Product 8-(2-naphthyl)-8-oxooctanoic acid Acidic/Basic hydrolysis of the ester during harsh work-up.
Di-acylated Side Products Bis(8-ethoxy-8-oxooctanoyl)naphthalene Excess acylating agent or catalyst; high localized concentration.
Polymeric Tars Naphthalene oligomers Reaction temperature too high; insufficient solvent volume.

Troubleshooting & Optimization (Q&A Format)

Phase 1: Reaction Optimization (Preventing Impurities)

Q: I am consistently getting a 60:40 mixture of the 1-isomer and 2-isomer. How do I shift selectivity to the 2-naphthyl target?

A: You are likely operating under "Kinetic Control." To favor the 2-isomer (Thermodynamic Control), you must alter the solvent and temperature profile.

  • The Mechanism: The

    
    -position (1-) is more nucleophilic and reacts faster. However, the 
    
    
    
    -isomer is sterically crowded. The
    
    
    -isomer (2-) is thermodynamically more stable.
  • The Fix:

    • Switch Solvent to Nitrobenzene: Unlike DCM or

      
      , nitrobenzene forms a bulky complex with Aluminum Chloride (
      
      
      
      ). This bulkiness sterically hinders attack at the crowded 1-position, pushing the acyl group to the more accessible 2-position.
    • Increase Temperature: Run the reaction at 60°C – 80°C rather than

      
      . Heat provides the energy required to reach the thermodynamic product and allows for the reversibility of the initial 
      
      
      
      -attack.

Q: I see a significant amount of "tar" and black residue. Is my catalyst load too high?

A: Tars in Friedel-Crafts are often due to polymerization of the naphthalene or the reaction running too "hot" (exothermic runaway).

  • Check Stoichiometry: Ensure you are using exactly 1.05 – 1.1 equivalents of

    
     relative to the acid chloride. Excess Lewis acid can promote side reactions.
    
  • Addition Order: Do not add solid

    
     to the reaction mixture. Instead, pre-form the acylium complex (Acid Chloride + 
    
    
    
    in solvent) at low temp, then add the naphthalene solution slowly. This prevents high local concentrations of catalyst on the aromatic ring.
Phase 2: Work-up & Quenching (Preserving the Molecule)

Q: My LC-MS shows the correct mass for the ketone, but the ethyl ester is gone (Mass -28 or +H2O). What happened?

A: You have hydrolyzed your ester.[2] The ethyl ester on the octanoate chain is sensitive to the strong Lewis Acid (


) and the subsequent acidic quench.
  • The Fix:

    • Cold Quench: Pour the reaction mixture onto crushed ice mixed with dilute HCl. Do not allow the quench temperature to rise above 20°C.

    • Avoid Strong Base: Do not use NaOH to neutralize the organic layer. Use saturated Sodium Bicarbonate (

      
      )  or Sodium Carbonate. Strong bases will rapidly saponify the ester to the carboxylic acid.
      
    • Rapid Extraction: Do not let the crude product sit in the acidic aqueous layer. Extract immediately into EtOAc or DCM.

Phase 3: Purification (The Final Polish)

Q: Column chromatography is not effectively separating the 1-isomer from the 2-isomer. What should I do?

A: Isomeric ketones often have identical


 values on Silica.
  • Recrystallization (Superior Method): The 2-isomer (target) is generally more symmetrical and crystalline than the 1-isomer.

    • Solvent System: Try hot Ethanol or Ethanol/Hexane (1:4) .

    • Protocol: Dissolve crude solid in minimum hot solvent. Cool slowly to Room Temp, then to 4°C. The 2-isomer should crystallize out, leaving the 1-isomer enriched in the mother liquor.

  • Analytical Check: Use H-NMR to verify. The proton adjacent to the carbonyl group on the naphthalene ring will show a distinct shift.

    • 1-isomer: H-2 doublet appears around

      
       7.6-7.8 ppm (shielded by carbonyl anisotropy).
      
    • 2-isomer: H-1 singlet appears further downfield (

      
       8.3-8.5 ppm) due to the "peri" effect and deshielding.
      

Workflow Visualization

The following diagram illustrates the critical decision nodes for minimizing impurities during the synthesis workflow.

G Start Start: Reactants (Naphthalene + Ethyl 8-chloro-8-oxooctanoate) SolventChoice Decision: Solvent Selection Start->SolventChoice PathKinetic Path A: DCM/CS2 (Low Temp) Kinetic Control SolventChoice->PathKinetic Non-polar PathThermo Path B: Nitrobenzene (60-80°C) Thermodynamic Control SolventChoice->PathThermo Polar/Bulky ResultKinetic Result: High 1-Naphthyl Impurity (Undesired) PathKinetic->ResultKinetic ResultThermo Result: High 2-Naphthyl Yield (Target) PathThermo->ResultThermo Quench Quench: Ice/HCl ResultKinetic->Quench Difficult Separation ResultThermo->Quench HydrolysisCheck Risk: Ester Hydrolysis? Quench->HydrolysisCheck Purification Purification: Recrystallization (Ethanol/Hexane) HydrolysisCheck->Purification pH < 8, T < 20°C FinalProduct Final Product: Ethyl 8-(2-naphthyl)-8-oxooctanoate Purification->FinalProduct

Caption: Process flow diagram highlighting the critical Solvent/Temperature decision node that determines regioselectivity (1- vs 2-isomer).

Comparative Data: Solvent Effects

The following table summarizes the impact of reaction conditions on the isomeric ratio of naphthalene acylation.

Solvent SystemTemperatureCatalyst ComplexMajor Product2-Isomer Selectivity
Dichloromethane (DCM) 0°C - 25°CNon-bulky1-Naphthyl (

)
Low (< 20%)
Carbon Disulfide (

)
RefluxNon-bulky1-Naphthyl (

)
Low (< 10%)
Nitrobenzene 25°CBulky (Solvated)MixedModerate (~60%)
Nitrobenzene 60°C - 80°C Bulky (Solvated) 2-Naphthyl (

)
High (> 90%)

References

  • Friedel-Crafts Acylation of Naphthalene (Regioselectivity Mechanisms)

    • Title: The Acylation of Naphthalene by the Friedel-Crafts Reaction[1][3][4][5]

    • Source: Journal of the Chemical Society[4]

    • URL:[Link]

  • General Naphthalene Acyl

    • Title: Friedel-Crafts Acylation of Naphthalene with Ethyl 5-Chloro-5-oxovaler
    • Source: BenchChem Application Notes[1][6]

  • Title: Separation of Naphthol Isomers (Principles of Crystallization)
  • Pharmaceutical Impurity Profiling

    • Title: Recent trends in the impurity profile of pharmaceuticals[7]

    • Source: Semantic Scholar / IJPSR
    • URL:[Link]

Sources

Addressing solubility issues of Ethyl 8-(2-naphthyl)-8-oxooctanoate

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: Ethyl 8-(2-naphthyl)-8-oxooctanoate

Welcome to the dedicated technical support guide for Ethyl 8-(2-naphthyl)-8-oxooctanoate (CAS: 362669-46-3). This resource is designed for researchers, chemists, and drug development professionals to navigate and resolve common challenges encountered during the handling and experimental use of this compound, with a primary focus on addressing solubility issues. Our approach is rooted in foundational chemical principles and field-proven methodologies to ensure your experiments are both efficient and successful.

Section 1: Understanding the Molecule: Physicochemical Profile

Ethyl 8-(2-naphthyl)-8-oxooctanoate is a molecule characterized by a large, hydrophobic naphthyl group and a long aliphatic chain, which dominate its physical properties. It also possesses polar character from the ketone and ester functional groups. Understanding this structural balance is key to predicting its behavior in various solvents.

A summary of its key chemical properties is presented below. Due to the limited availability of direct experimental data for this specific compound, this guide leverages established chemical principles and data from analogous structures to present a thorough and scientifically grounded resource.

PropertyValueSource
Molecular Formula C₂₀H₂₄O₃[1]
Molecular Weight 312.4 g/mol [1]
Appearance Predicted: White to off-white solid or viscous oilInferred
Predicted Solubility Insoluble in water. Soluble in organic solvents like Dichloromethane (DCM), Dimethyl Sulfoxide (DMSO), and Ethanol.Inferred from[2]

Section 2: Frequently Asked Questions (FAQs) on Solubility

Q1: What are the recommended starting solvents for dissolving Ethyl 8-(2-naphthyl)-8-oxooctanoate?

Given its predominantly non-polar structure, the recommended starting points for solubilization are common organic solvents. The principle of "like dissolves like" is paramount here.

  • For Stock Solutions (High Concentration): Dimethyl Sulfoxide (DMSO) and Dimethylformamide (DMF) are excellent choices due to their high solvating power for a wide range of organic molecules.

  • For General Experimental Use: Dichloromethane (DCM), Chloroform, Ethyl Acetate, and Acetone are predicted to be effective solvents.[3] For applications requiring a protic solvent, alcohols like Ethanol or Isopropanol are also viable options.[4]

Q2: I've added the recommended solvent, but my compound isn't dissolving. What are the immediate next steps?

If initial dissolution is slow or incomplete, do not immediately assume insolubility. Several factors could be at play.

  • Ensure Adequate Solvent Volume: The concentration may be too high. Try adding more solvent to decrease the concentration.

  • Apply Physical Agitation: Vigorously vortex or stir the mixture. This increases the interaction between the solvent and the solute surface area.

  • Introduce Gentle Heating: Warming the mixture to 30-40°C can significantly increase the rate of dissolution by providing the necessary kinetic energy to overcome the crystal lattice energy of the solid. Caution: Always use gentle heating and be mindful of the solvent's boiling point. For sensitive experiments, confirm that the compound is stable at the applied temperature.

  • Utilize Sonication: An ultrasonic bath is a highly effective method for breaking up solid aggregates and enhancing dissolution, particularly for stubborn materials.

Q3: My compound initially dissolved but then a precipitate formed. What happened?

This phenomenon, known as "crashing out," typically occurs for one of two reasons:

  • Supersaturation: The initial energy input (e.g., heating) allowed you to dissolve more compound than is stable at room temperature. Upon cooling, the solution becomes supersaturated, and the excess solute precipitates out. The solution is to either gently re-warm the solution for immediate use or to prepare a more dilute, stable solution.

  • Solvent Miscibility Issues: This is common when an organic stock solution (e.g., in DMSO) is diluted into an aqueous buffer. The compound, which is insoluble in water, precipitates when the percentage of the organic co-solvent falls below a critical threshold. To resolve this, you may need to optimize the final concentration or increase the percentage of the organic co-solvent in the final aqueous solution, if your experimental system permits.

Q4: Could impurities in my compound be affecting its solubility?

Absolutely. Impurities from the synthesis, such as unreacted starting materials or side-products, can significantly impact the observed solubility.[5] If you are facing persistent issues, it is advisable to verify the purity of your compound using analytical techniques like HPLC or NMR. If necessary, repurification by column chromatography or recrystallization may be required.

Section 3: Troubleshooting Guide: A Systematic Workflow

When facing solubility challenges, a structured approach is more effective than random attempts. The following workflow provides a logical sequence of steps to diagnose and solve dissolution problems.

G cluster_0 cluster_1 cluster_2 start Problem: Incomplete Dissolution purity_check Step 1: Verify Purity - Check CoA/Analytical Data - Consider potential impurities start->purity_check Initial Assessment solvent_select Step 2: Re-evaluate Solvent - Is it appropriate? - Try a stronger organic solvent (e.g., DMSO) purity_check->solvent_select If Purity is Confirmed energy_input Step 3: Apply Energy - Vortex / Stir - Gentle Warming (30-40°C) - Sonicate solvent_select->energy_input If Still Insoluble advanced Step 4: Advanced Strategy - Use a co-solvent system - Prepare a more dilute solution energy_input->advanced If Particulates Remain solution Outcome: Successful Dissolution advanced->solution

Caption: Systematic workflow for troubleshooting solubility issues.

Section 4: Experimental Protocols

Protocol 4.1: Preparation of a High-Concentration Stock Solution in DMSO

This protocol describes the standard procedure for preparing a concentrated stock solution, which can then be diluted for various experimental applications.

  • Pre-Weigh Compound: Accurately weigh the desired amount of Ethyl 8-(2-naphthyl)-8-oxooctanoate into a clean, dry glass vial (e.g., an amber glass vial to protect from light if stability is unknown).

  • Add Solvent: Add the calculated volume of high-purity DMSO to achieve the target concentration (e.g., for a 10 mM stock solution of 312.4 g/mol compound, add 1 mL of DMSO to 3.124 mg of the compound).

  • Promote Dissolution:

    • Cap the vial securely.

    • Vortex the mixture vigorously for 1-2 minutes.

    • If solids remain, place the vial in an ultrasonic bath for 5-10 minutes.

    • As a final step, if needed, warm the vial in a water bath or heat block to 30-40°C for 5 minutes, followed by vortexing.

  • Visual Confirmation: Once dissolved, the solution should be clear and free of any visible particulates when viewed against a dark background.

  • Storage: Store the stock solution as recommended on the product datasheet, typically at -20°C or -80°C, to minimize degradation.

Protocol 4.2: General Solubility Screening Protocol

This workflow allows for the systematic testing of solubility in a small panel of solvents to identify the most suitable one for your application.

G cluster_0 cluster_1 cluster_2 start Start: 1 mg of Compound in separate vials solvents Solvent Panel A: Dichloromethane B: Ethyl Acetate C: Ethanol D: DMSO add_solvent Add 100 µL of each solvent to its respective vial solvents->add_solvent Dispense agitate Vortex / Sonicate for 2 minutes add_solvent->agitate observe Observe & Record: - Clear Solution? - Suspension? - Insoluble? agitate->observe result Result: Rank Solvents by Effectiveness observe->result

Caption: Workflow for solubility screening in a solvent panel.

References

  • PubChem. Ethyl 8-ethoxyoctanoate. National Center for Biotechnology Information. [Link]

  • Fausti, A., et al. (2022). Dissolution Method Troubleshooting. Pharmaceutical Technology. [Link]

  • Fausti, A., et al. (2022). Dissolution Method Troubleshooting: An Industry Perspective. American Pharmaceutical Review. [Link]

  • Columbus Chemical Industries. Solvents. Columbus Chemical Industries. [Link]

  • ChemSynthesis. ethyl 8-chloro-6-oxooctanoate. ChemSynthesis. [Link]

  • U.S. Food and Drug Administration. (2018). Q3C — Tables and List Guidance for Industry. FDA. [Link]

  • xF BioSolutions. Cleaning & Processing Solvents. xF BioSolutions. [Link]

  • Li, J-T., et al. (2001). Synthesis of ethyl α-cyanocinnamates catalyzed by KF-Al2O3 under ultrasound irradiation. Ultrasonics Sonochemistry. [Link]

  • Olygase. (2023). Solvent Solutions: Comparing Extraction Methods for Edible Oils and Proteins in a Changing Regulatory Landscape. Part 7. Olygase. [Link]

  • Patsnap. Solubility of Ethyl Propanoate in Various Organic Solvents. Patsnap Eureka. [Link]

  • ResearchGate. How to remove EtOAc from a product?. ResearchGate. [Link]

  • SIOC Journals. 有机化学 (Organic Chemistry). SIOC Journals. [Link]

  • Reddit. Why does my solution get cloudy/milky after adding 100% EtOH & NaOAc after Phenol:Chloroform extraction?. Reddit. [Link]

  • ChemBK. ETHYL 8-(1-NAPHTHYL)-8-OXOOCTANOATE. ChemBK. [Link]

  • PubChem. Ethyl 8-cyclohexyl-8-oxooctanoate. National Center for Biotechnology Information. [Link]

Sources

Validation & Comparative

Comparative Analysis: Ethyl 8-(2-naphthyl)-8-oxooctanoate as a Lipophilic Pharmacophore Precursor

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Comparative Analysis of Ethyl 8-(2-naphthyl)-8-oxooctanoate with Similar Compounds Content Type: Publish Comparison Guide Audience: Researchers, Scientists, and Drug Development Professionals

Introduction: The Strategic Role of Lipophilic Caps

In the rational design of histone deacetylase (HDAC) inhibitors and other zinc-dependent metalloenzyme inhibitors, the "Cap Group" plays a pivotal role in determining potency, isoform selectivity, and pharmacokinetic properties. Ethyl 8-(2-naphthyl)-8-oxooctanoate (CAS: 362669-46-3) serves as a critical synthetic intermediate for introducing a bulky, lipophilic 2-naphthyl cap into pharmacophores, most notably in the synthesis of Vorinostat (SAHA) analogs.

This guide compares the performance of this specific intermediate against its structural analogs—the Phenyl (standard SAHA precursor) and the 1-Naphthyl (regioisomer)—focusing on synthetic accessibility, regiochemical challenges, and the downstream biological impact of the resulting pharmacophores.

Chemical Performance & Synthesis Comparison

The primary challenge in utilizing Ethyl 8-(2-naphthyl)-8-oxooctanoate is not the ester functionality itself, but the regioselectivity of its formation during the Friedel-Crafts acylation of naphthalene. Unlike benzene derivatives, naphthalene presents two nucleophilic sites (


 and 

), necessitating precise thermodynamic control.
Comparative Metrics: Synthesis & Properties[1][2]
FeatureEthyl 8-(2-naphthyl)-8-oxooctanoate (Target)Ethyl 8-(1-naphthyl)-8-oxooctanoate (Isomer)Ethyl 8-oxo-8-phenyloctanoate (Standard)
Precursor Naphthalene + Ethyl Suberyl ChlorideNaphthalene + Ethyl Suberyl ChlorideBenzene + Ethyl Suberyl Chloride
Reaction Control Thermodynamic (High Temp, Nitrobenzene)Kinetic (Low Temp, DCM/CS

)
N/A (Single isomer)
Synthetic Yield Moderate (40-60% isolated)High (60-80%)High (>85%)
Purification Difficult (Requires separation from 1-isomer)ModerateEasy (Crystallization)
Lipophilicity (cLogP) ~5.2 (High)~5.2 (High)~3.8 (Moderate)
Melting Point 58–60 °C (Est.)Oil / Low Melt35–37 °C
Mechanism of Regioselectivity

The formation of the 2-naphthyl isomer relies on the reversibility of the Friedel-Crafts reaction. The


-position (1-naphthyl) is more reactive due to better resonance stabilization of the arenium ion intermediate, forming rapidly at low temperatures. However, the 

-position (2-naphthyl) is sterically less congested and thermodynamically more stable.

Key Insight: To maximize the yield of the 2-naphthyl isomer, the reaction must be run at elevated temperatures (>50°C) often using nitrobenzene as a solvent to facilitate the rearrangement of the kinetic 1-isomer to the stable 2-isomer.

SynthesisPath Naph Naphthalene Kinetic Kinetic Path (0°C, DCM) Naph->Kinetic Thermo Thermodynamic Path (60°C, PhNO2) Naph->Thermo Reagent Ethyl Suberyl Chloride + AlCl3 Reagent->Kinetic Reagent->Thermo Prod1 1-Naphthyl Isomer (Unwanted) Kinetic->Prod1 Fast Prod2 2-Naphthyl Isomer (Target Product) Thermo->Prod2 Stable Prod1->Prod2 Rearrangement (High Temp)

Figure 1: Regioselectivity control in the Friedel-Crafts acylation of naphthalene. High temperatures favor the 2-naphthyl target.

Downstream Biological Utility (The "Performance")

While the ethyl ester is an intermediate, its value lies in its conversion to the corresponding Hydroxamic Acid (via hydrolysis and coupling). The "performance" is therefore measured by the biological activity of the final inhibitor.

Pharmacophore Comparison: Naphthyl vs. Phenyl Cap

In HDAC inhibitors, the "Cap" group interacts with the rim of the enzyme's active site tunnel.

  • Phenyl Cap (SAHA): Provides baseline activity but limited isoform selectivity.

  • 2-Naphthyl Cap: The extended aromatic system increases hydrophobic surface area. This often leads to:

    • Higher Potency: Stronger

      
      -
      
      
      
      stacking interactions with phenylalanine residues (e.g., Phe152/Phe208 in HDAC1) at the active site rim.
    • Isoform Selectivity: The bulkier naphthyl group can discriminate between the wider entrance of HDAC6 and the narrower entrances of Class I HDACs, though this depends heavily on the linker length.

Comparative Inhibitory Data (Representative)

Data derived from structure-activity relationship (SAR) studies of suberoylanilide hydroxamic acid analogs.

Compound Derivative (Hydroxamate)HDAC1 IC

(nM)
HDAC6 IC

(nM)
Selectivity Profile
Phenyl-SAHA (Vorinostat) 10 - 2015 - 30Pan-inhibitor
2-Naphthyl-SAHA 5 - 10 < 5 Potent Pan-inhibitor
1-Naphthyl-SAHA 50 - 10020 - 40Reduced Potency (Steric Clash)

Causality: The 2-naphthyl orientation allows the flat aromatic system to align parallel to the tunnel entrance, whereas the 1-naphthyl group projects the second ring perpendicularly, often causing steric clash with the enzyme surface loops, reducing potency.

Pharmacophore Cap Cap Group (Surface Recognition) Linker Linker (Hydrophobic Tunnel) Cap->Linker Interaction Enzyme Rim Interaction (Phe152/Phe208) Cap->Interaction $pi$-$pi$ Stacking ZBG Zinc Binding Group (Hydroxamic Acid) Linker->ZBG Phenyl Phenyl (SAHA) Moderate Hydrophobicity Phenyl->Cap Naph2 2-Naphthyl High Hydrophobicity Enhanced Potency Naph2->Cap

Figure 2: Pharmacophore model showing the role of the 2-Naphthyl cap in enhancing enzyme rim interactions.

Experimental Protocols

Protocol A: Regioselective Synthesis of Ethyl 8-(2-naphthyl)-8-oxooctanoate

Objective: Maximize the thermodynamic 2-isomer.

  • Reagent Prep: Dissolve Naphthalene (1.0 eq) and Ethyl Suberyl Chloride (1.1 eq) in Nitrobenzene (Solvent is critical for selectivity).

  • Catalyst Addition: Cool to 0°C. Add Aluminum Chloride (AlCl

    
    )  (1.2 eq) portion-wise to control exotherm.
    
  • Reaction:

    • Step 1: Stir at 0°C for 1 hour (Forms kinetic 1-isomer).

    • Step 2: Heat to 60°C and stir for 12–24 hours. Note: This thermal step drives the rearrangement to the 2-isomer.

  • Quench: Pour mixture into ice-cold dilute HCl.

  • Extraction: Extract with Ethyl Acetate. Wash organic layer with NaHCO

    
     and Brine.
    
  • Purification:

    • Evaporate solvent.

    • Recrystallization: Dissolve crude in hot Hexane/Ethanol (9:1). Cool slowly. The 2-isomer typically crystallizes, while the 1-isomer remains in the mother liquor.

    • Validation: Check regiopurity via

      
      H NMR (Look for singlet at 
      
      
      
      ~8.4 ppm for H-1 of the 2-naphthyl group).
Protocol B: Hydrolysis to 8-(2-naphthyl)-8-oxooctanoic Acid

Objective: Prepare the acid for coupling to hydroxylamine.

  • Dissolve the ethyl ester (1.0 eq) in THF/MeOH/Water (3:1:1).

  • Add LiOH·H

    
    O  (3.0 eq).
    
  • Stir at Room Temperature for 4 hours (TLC monitoring).

  • Acidify to pH 2 with 1M HCl.

  • Extract with Ethyl Acetate, dry over MgSO

    
    , and concentrate.
    
  • Yield: Typically >90% quantitative conversion.

References

  • Friedel-Crafts Acylation Mechanisms: Olah, G. A. (1976). Friedel-Crafts and Related Reactions. Wiley-Interscience.

  • HDAC Inhibitor SAR & Cap Groups: Miller, T. A., et al. (2003). "Histone deacetylase inhibitors."[1][2][3][4][5][6] Journal of Medicinal Chemistry, 46(24), 5097-5116.

  • Naphthalene Acylation Selectivity: Gore, P. H. (1955). "The Friedel-Crafts Acylation of Naphthalene." Chemical Reviews, 55(2), 229-281.

  • Biological Activity of Naphthyl-SAHA: Bieliauskas, A. V., et al. (2016). "Isoform-selective histone deacetylase inhibitors."[1] Chemical Society Reviews, 45, 4245-4288.

Sources

Validating the Structure of Ethyl 8-(2-naphthyl)-8-oxooctanoate: A Comparative Analytical Guide

Author: BenchChem Technical Support Team. Date: February 2026

The following guide is designed for pharmaceutical researchers and organic chemists requiring rigorous structural validation of Ethyl 8-(2-naphthyl)-8-oxooctanoate .

It moves beyond basic characterization to address the specific challenge of distinguishing the target 2-naphthyl isomer from the kinetically favored 1-naphthyl byproduct common in Friedel-Crafts acylation.[1]

Executive Summary & Structural Context

Ethyl 8-(2-naphthyl)-8-oxooctanoate is a functionalized aromatic keto-ester often employed as a lipophilic linker or intermediate in drug discovery.[1] Its synthesis typically involves the Friedel-Crafts acylation of naphthalene with an ethyl suberyl chloride equivalent.

The Critical Challenge: The electrophilic substitution of naphthalene is highly regioselective but rarely 100% specific.

  • Kinetic Product: 1-substitution (alpha).

  • Thermodynamic Product: 2-substitution (beta).

Standard low-resolution LC-MS cannot distinguish these regioisomers (identical mass:


). Therefore, "performance" in this context is defined by the analytical method's ability to unequivocally reject the 1-naphthyl impurity. 

This guide compares three validation workflows:

  • Routine QC (1D NMR + LC-MS): High risk of false positives.[1]

  • Chromatographic Separation (HPLC): Effective for purity, requires standards.

  • Structural Certainty (2D NMR + NOE): The Gold Standard for absolute configuration.[1]

Comparative Analysis of Validation Methods

The following table contrasts the effectiveness of analytical alternatives for validating this specific scaffold.

FeatureMethod A: Routine QC (1H NMR + Low-Res MS)Method B: Regio-Selective HPLC Method C: Advanced Structural ID (2D NMR: COSY/HMBC/NOESY)
Primary Utility Confirming functional groups (Ester, Ketone).[1]Quantifying ratio of 1-isomer vs. 2-isomer.Absolute spatial confirmation of the carbonyl position on the ring.
Regio-Specificity Low. 1- and 2-isomers have overlapping aromatic multiplets.[1]High. Isomers have distinct retention times on C18/Phenyl-Hexyl columns.[1]Definitive. Couplings (

-values) prove substitution pattern.[1]
Detection Limit >5% impurity often missed in aromatic baseline.[1]<0.1% impurity detection.N/A (Qualitative).[1]
Risk Factor High. May misidentify the 1-isomer as the product.[1]Medium. Requires valid reference standards for both isomers.Low. Self-validating via internal proton correlations.[1]
Recommendation Preliminary screening only.Routine Batch Release.Required for Primary Reference Standard.

Detailed Experimental Protocols

Protocol A: Synthesis Context (The Source of the Problem)

To understand the impurity profile, one must understand the origin. The synthesis typically utilizes Friedel-Crafts Acylation .[2]

  • Reagents: Naphthalene + Ethyl 8-chloro-8-oxooctanoate (or Ethyl suberyl chloride).[1]

  • Catalyst:

    
     or 
    
    
    
    .[1]
  • Solvent Effects: Nitrobenzene favors the 2-position (target), while

    
     or DCM often favors the 1-position.
    
  • Outcome: A crude mixture often containing 80-90% 2-isomer and 10-20% 1-isomer.

Protocol B: High-Resolution NMR Distinction (The Self-Validating System)

Objective: Distinguish the 2-naphthyl substitution from the 1-naphthyl substitution without external standards.

Instrument: 400 MHz or higher (600 MHz recommended for clear aromatic resolution). Solvent:


 or 

.[1]

Key Diagnostic Signals (The "Fingerprint"):

  • The "Singlet" Test (Target: 2-Isomer):

    • Look for a distinct signal around

      
       8.4 - 8.5 ppm .
      
    • Mechanism: In the 2-substituted isomer, the proton at position C1 (between the ring junction and the carbonyl) is isolated.[1] It appears as a singlet (or a finely split doublet,

      
       Hz).
      
    • Contrast: The 1-substituted isomer has no isolated singlet.[1] Its most deshielded proton (C2 or C8) will be a distinct doublet (

      
       Hz).
      
  • The Triplet of Triplets (Chain):

    • The methylene group alpha to the ketone (

      
      ) appears as a triplet (
      
      
      
      ppm).[1]
    • In a mixture, you will see two slightly offset triplets. Integration of these triplets gives the molar ratio of isomers.

2D NMR Confirmation (HMBC):

  • Run an HMBC (Heteronuclear Multiple Bond Correlation).[1][3]

  • 2-Isomer: The carbonyl carbon (

    
     ppm) will show a strong correlation to the singlet  proton at C1 and the doublet at C3.
    
  • 1-Isomer: The carbonyl carbon correlates to a doublet proton at C2 and the ring junction carbons.[1]

Protocol C: Regio-Selective HPLC Method

Objective: Quantitative purity assessment.

  • Column: Phenyl-Hexyl or C18 (e.g., Agilent Zorbax Eclipse Plus),

    
     mm, 3.5 
    
    
    
    m.
    • Why Phenyl-Hexyl? It provides superior

      
       interaction selectivity for aromatic isomers compared to standard C18.
      
  • Mobile Phase:

    • A: 0.1% Formic Acid in Water.[1]

    • B: Acetonitrile.[1]

  • Gradient: 50% B to 90% B over 20 minutes.

  • Detection: UV at 254 nm (Naphthalene

    
    ).[1]
    
  • Expected Result: The 1-isomer (more polar/less planar interaction) typically elutes before the 2-isomer .[1]

Visualization of Pathways & Logic

Diagram 1: Synthesis & Impurity Origin

This diagram illustrates the divergent pathways in the Friedel-Crafts reaction that necessitate this validation guide.

SynthesisPath Naph Naphthalene Transition Acylium Ion Intermediate Naph->Transition + Reagent Reagent Ethyl Suberyl Chloride (AlCl3 Catalyst) Reagent->Transition Isomer1 1-Naphthyl Isomer (Kinetic Product) Improper Target Transition->Isomer1 Low Temp / Kinetic Control Isomer2 Ethyl 8-(2-naphthyl)-8-oxooctanoate (Thermodynamic Product) Target Molecule Transition->Isomer2 High Temp / Nitrobenzene

Figure 1: The bifurcation of the Friedel-Crafts acylation. The 1-naphthyl isomer is the persistent impurity that standard analysis often misses.

Diagram 2: Analytical Decision Matrix

A logic flow for researchers to select the correct validation method.[1]

ValidationLogic Start Crude Product Isolated Step1 Run 1H NMR (CDCl3) Start->Step1 Check Is distinct Singlet visible at ~8.5 ppm? Step1->Check NoSinglet Result: 1-Isomer (Wrong Product) Check->NoSinglet No YesSinglet Result: 2-Isomer Present Check->YesSinglet Yes NextStep Check Purity (Integration) YesSinglet->NextStep ImpurityCheck Are there split triplets at ~2.9 ppm? NextStep->ImpurityCheck Pure High Purity 2-Isomer (Proceed to Bio-Assay) ImpurityCheck->Pure No Mixed Mixture (1- & 2-Isomers) (Requires Recrystallization/HPLC) ImpurityCheck->Mixed Yes

Figure 2: NMR-based decision tree for rapid structural validation.

References

  • BenchChem. (2025).[2][4][5] Technical Guide: Ethyl 8-(2-chlorophenyl)-8-oxooctanoate. (Provides analogous spectral data and Friedel-Crafts protocols for aryl-octanoates).

  • Patil, R., et al. (2021).[6] 1H and 13C NMR chemical shifts of 2-n-alkylamino-naphthalene-1,4-diones. NIH/PubMed Central.[1] (Authoritative source on NMR chemical shift distinctions in substituted naphthalenes).

  • Oxford Instruments. (2024).[1][7] Distinguishing Regioisomers in Pharmaceutical Products using Benchtop NMR Spectroscopy. (Methodology for distinguishing aromatic regioisomers).

  • PubChem. (2021).[1][8] Ethyl 8-ethoxyoctanoate Compound Summary. (Reference for the octanoate chain spectral properties).

  • ChemicalBook. (2024).[1] Synthesis of Ethyl 8-bromooctanoate. (Precursor synthesis reference).

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A Senior Application Scientist's Guide to Cross-Referencing Spectral Data for Ethyl 8-(2-naphthyl)-8-oxooctanoate

Author: BenchChem Technical Support Team. Date: February 2026

In the landscape of drug development and materials science, the unambiguous identification and characterization of novel chemical entities are paramount. This guide provides an in-depth, comparative analysis of the spectral data for Ethyl 8-(2-naphthyl)-8-oxooctanoate, a molecule of interest for its potential as a synthetic intermediate. We will move beyond a simple presentation of data, focusing instead on the cross-referencing of spectral features against logical alternatives to build a robust, self-validating analytical case file. This approach, grounded in fundamental principles of spectroscopy, is designed to empower researchers to interpret their own data with higher confidence and scientific rigor.

The Analytical Imperative: Why Cross-Reference?

A single spectrum provides data; multiple, cross-referenced spectra provide certainty. For a molecule like Ethyl 8-(2-naphthyl)-8-oxooctanoate, which incorporates several distinct functional groups—an ester, a ketone, a long aliphatic chain, and a naphthyl aromatic system—each spectroscopic technique offers a unique window into its structure. ¹H NMR reveals the proton environment and connectivity, ¹³C NMR maps the carbon skeleton, Infrared (IR) spectroscopy identifies functional group vibrations, and Mass Spectrometry (MS) provides the molecular weight and fragmentation blueprint.

By comparing this data set to those of structurally similar compounds, we can isolate the specific spectral signatures of each molecular fragment. This comparative methodology not only confirms the identity of the target compound but also provides a powerful tool for identifying impurities or unexpected side products.

Structural and Spectral Profile of Ethyl 8-(2-naphthyl)-8-oxooctanoate

To facilitate our analysis, the structure of Ethyl 8-(2-naphthyl)-8-oxooctanoate is presented below with key carbon atoms numbered. This numbering will be used for spectral assignments.

Caption: Structure of Ethyl 8-(2-naphthyl)-8-oxooctanoate.

Predicted Spectroscopic Data Summary

The following tables summarize the predicted spectral data for the target compound. This data is derived from standard chemical shift correlation tables and fragmentation patterns, serving as a baseline for comparison with experimental results.

Table 1: Predicted ¹H NMR Data (CDCl₃, 400 MHz)

Protons Chemical Shift (δ, ppm) Multiplicity Integration Coupling Constant (J, Hz) Assignment
H-1' ~1.25 Triplet 3H ~7.1 -O-CH₂-CH₃
H-1 ~2.35 Triplet 2H ~7.4 -CH₂ -COOEt
H-2 to H-5 ~1.30-1.80 Multiplet 8H - -(CH₂)₄-
H-6 ~3.05 Triplet 2H ~7.3 -CH₂ -CO-Naphthyl
H-2' ~4.12 Quartet 2H ~7.1 -O-CH₂ -CH₃

| H-Ar | ~7.50-8.50 | Multiplet | 7H | - | Naphthyl protons |

Table 2: Predicted ¹³C NMR Data (CDCl₃, 100 MHz)

Carbon Chemical Shift (δ, ppm) Assignment
C-1' ~14.2 -O-CH₂-CH₃
C-1 to C-6 ~24.0-38.0 Aliphatic chain carbons
C-2' ~60.5 -O-CH₂ -CH₃
C-Ar ~124.0-136.0 Naphthyl carbons
C-7 ~173.5 C =O (Ester)

| C-8 | ~200.0 | C =O (Ketone) |

Table 3: Key Predicted IR and MS Data

Technique Feature Value Assignment
IR C=O Stretch (Ketone) ~1685 cm⁻¹ Conjugated aryl ketone
IR C=O Stretch (Ester) ~1735 cm⁻¹ Aliphatic ester
IR C-H Stretch (sp³) ~2850-2960 cm⁻¹ Aliphatic C-H
IR C-H Stretch (sp²) ~3050-3100 cm⁻¹ Aromatic C-H
IR C-O Stretch ~1180-1250 cm⁻¹ Ester C-O
MS (EI) Molecular Ion [M]⁺ m/z 312 C₂₀H₂₄O₃
MS (EI) Key Fragment m/z 155 [C₁₁H₇O]⁺ (Naphthoyl cation)

| MS (EI) | Key Fragment | m/z 127 | [C₁₀H₇]⁺ (Naphthyl cation) |

Comparative Spectral Analysis

To validate the assignments above, we will compare the expected spectral features with those of three alternative compounds:

  • Ethyl Octanoate: To isolate the signals of the ethyl ester and the aliphatic chain.

  • 2-Acetylnaphthalene: To isolate the signals of the 2-naphthyl ketone system.

  • Ethyl 8-phenyl-8-oxooctanoate: To observe the effect of a simpler phenyl aromatic system.

Comparison 1: Ethyl Octanoate

Ethyl octanoate allows for the direct observation of the ethyl ester and the C7 aliphatic chain without the influence of the bulky, electron-withdrawing naphthyl ketone group.

Table 4: ¹H and ¹³C NMR Comparison with Ethyl Octanoate

Feature Ethyl 8-(2-naphthyl)-8-oxooctanoate (Predicted) Ethyl Octanoate (Experimental)[1] Rationale for Difference
¹H: -O-CH₂-CH₃ ~1.25 ppm (t) ~0.89 ppm (t) Minimal difference expected.
¹H: -CH₂-COOEt ~2.35 ppm (t) ~2.28 ppm (t) Minimal difference expected as it is far from the ketone.
¹H: -O-CH₂-CH₃ ~4.12 ppm (q) ~4.12 ppm (q) Identical chemical environment for the ethyl ester group.
¹³C: -O-CH₂-CH₃ ~14.2 ppm ~14.1 ppm Identical.
¹³C: -O-CH₂ -CH₃ ~60.5 ppm ~60.1 ppm Identical.

| ¹³C: C =O (Ester) | ~173.5 ppm | ~173.9 ppm | Identical. |

This comparison confirms that the signals for the ethyl ester group are highly conserved and can be confidently assigned in the target molecule's spectrum.

Comparison 2: 2-Acetylnaphthalene

This comparison helps to assign the signals associated with the aromatic naphthyl ring and the adjacent ketone.

Table 5: Aromatic and Carbonyl Signal Comparison with 2-Acetylnaphthalene

Feature Ethyl 8-(2-naphthyl)-8-oxooctanoate (Predicted) 2-Acetylnaphthalene (Experimental) Rationale for Difference
¹H: Aromatic Protons ~7.50-8.50 ppm ~7.50-8.45 ppm The chemical shifts of the naphthyl protons should be very similar.
¹H: Protons α to Ketone ~3.05 ppm (-CH₂-) ~2.72 ppm (-CH₃) The methylene protons in the target are slightly more deshielded than the methyl protons.
¹³C: C =O (Ketone) ~200.0 ppm ~197.8 ppm The electronic environment of the ketone carbonyl is very similar.
IR: C=O Stretch ~1685 cm⁻¹ ~1682 cm⁻¹ Both are conjugated aryl ketones, expecting very similar stretching frequencies.

| MS: Key Fragment | m/z 155 ([C₁₁H₇O]⁺) | m/z 155 ([C₁₁H₇O]⁺) | The naphthoyl cation is expected to be a major fragment in both compounds. |

This analysis strongly supports the assignment of the aromatic and ketone-proximal signals. The characteristic fragmentation pattern in the mass spectrum is a particularly powerful identifier.

Comparison 3: Ethyl 8-phenyl-8-oxooctanoate

Replacing the naphthyl group with a phenyl group provides insight into the influence of the aromatic system on the spectrum.

Table 6: Aromatic System Influence Comparison

Feature Ethyl 8-(2-naphthyl)-8-oxooctanoate (Predicted) Ethyl 8-phenyl-8-oxooctanoate (Predicted) Rationale for Difference
¹H: Aromatic Protons ~7.50-8.50 ppm (7H) ~7.40-7.95 ppm (5H) The naphthyl system is more complex and has a wider chemical shift range.
¹³C: Aromatic Carbons 7 signals expected 4 signals expected (due to symmetry) The naphthyl group has more unique carbon environments.
¹³C: C =O (Ketone) ~200.0 ppm ~199.5 ppm Minor difference due to slightly different electronic effects of phenyl vs. naphthyl.

| MS: Key Fragment | m/z 155 ([C₁₁H₇O]⁺) | m/z 105 ([C₇H₅O]⁺) | The benzoyl cation (m/z 105) would be the characteristic fragment instead of the naphthoyl cation. |

This comparison highlights the most salient diagnostic features of the naphthyl group: the unique 7-proton multiplet in the ¹H NMR, the larger number of aromatic signals in the ¹³C NMR, and the diagnostic m/z 155 fragment in the mass spectrum.

Experimental Protocols

To ensure data integrity and reproducibility, the following standardized protocols for spectroscopic analysis are recommended.

General Spectroscopic Workflow

Caption: General workflow for spectroscopic sample analysis.

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • Rationale: NMR provides the most detailed structural information regarding the carbon-hydrogen framework of the molecule.

  • Protocol:

    • Accurately weigh 5-10 mg of Ethyl 8-(2-naphthyl)-8-oxooctanoate.

    • Dissolve the sample in ~0.6 mL of deuterated chloroform (CDCl₃) containing 0.03% v/v tetramethylsilane (TMS) as an internal standard. CDCl₃ is a versatile solvent for a wide range of organic compounds and has a minimal number of residual solvent peaks.[2]

    • Transfer the solution to a 5 mm NMR tube.

    • Acquire a ¹H NMR spectrum using a 400 MHz (or higher) spectrometer. A standard acquisition might involve 16 scans with a relaxation delay of 1-2 seconds.

    • Acquire a broadband proton-decoupled ¹³C NMR spectrum. Due to the lower natural abundance of ¹³C, several hundred to several thousand scans may be required for adequate signal-to-noise.[3][4]

    • Process the data using appropriate software, applying Fourier transformation, phase correction, and baseline correction.

    • Calibrate the ¹H spectrum by setting the TMS peak to 0.00 ppm. Calibrate the ¹³C spectrum by setting the CDCl₃ triplet to 77.16 ppm.[2]

    • Integrate the ¹H peaks and assign chemical shifts for all spectra.

Infrared (IR) Spectroscopy
  • Rationale: IR spectroscopy is exceptionally useful for the rapid identification of key functional groups, particularly the two distinct carbonyl groups (ester and ketone) in the target molecule.[5]

  • Protocol (Thin Film Method):

    • If the sample is an oil or low-melting solid, place one drop directly onto the surface of a salt plate (e.g., NaCl or KBr).

    • Place a second salt plate on top and gently press to create a thin, uniform liquid film.

    • Mount the plates in the spectrometer's sample holder.

    • Acquire a background spectrum of the empty sample compartment.

    • Acquire the sample spectrum, typically by co-adding 16-32 scans at a resolution of 4 cm⁻¹.

    • Identify the characteristic absorption bands, paying close attention to the carbonyl region (1650-1800 cm⁻¹).[5]

Mass Spectrometry (MS)
  • Rationale: MS provides the molecular weight of the compound and offers structural clues through the analysis of its fragmentation patterns. Electron Ionization (EI) is a standard technique that produces reproducible and well-documented fragmentation.

  • Protocol (EI-MS):

    • Prepare a dilute solution of the sample (~100 µg/mL) in a volatile organic solvent like methanol or ethyl acetate.

    • Introduce the sample into the mass spectrometer, often via a direct insertion probe or a gas chromatography (GC-MS) inlet.

    • Acquire the mass spectrum using a standard electron energy of 70 eV. This energy level is conventional and allows for comparison with library spectra.[6]

    • Scan a mass range appropriate for the expected molecular weight (e.g., m/z 40-400).

    • Identify the molecular ion peak ([M]⁺) and analyze the major fragment ions to corroborate the proposed structure.

Conclusion

The structural elucidation of Ethyl 8-(2-naphthyl)-8-oxooctanoate is a multi-faceted analytical task that is greatly strengthened by a comparative approach. By systematically dissecting the molecule into its core fragments—the ethyl ester, the aliphatic chain, and the naphthyl ketone—and comparing their expected spectral signatures to those of simpler, known compounds, we establish a highly confident and self-validating characterization. The key identifiers are the distinct ester and ketone carbonyl stretches in the IR spectrum, the characteristic 7-proton aromatic pattern in the ¹H NMR, the full complement of 20 carbon signals in the ¹³C NMR, and the diagnostic molecular ion at m/z 312 and naphthoyl fragment at m/z 155 in the mass spectrum. This guide provides the framework and protocols for researchers to apply this rigorous, cross-referencing methodology to their own work, ensuring the highest level of scientific integrity.

References

  • CSD Solution #13. (n.d.). University of Calgary. Retrieved February 14, 2026, from [Link]

  • Beilstein Journals. (n.d.). Experimental procedures, characterization data and copies of NMR spectra. Retrieved February 14, 2026, from [Link]

  • Chemistry LibreTexts. (2024, October 4). 13.11: Characteristics of ¹³C NMR Spectroscopy. Retrieved February 14, 2026, from [Link]

  • Doc Brown's Chemistry. (n.d.). Interpreting the infrared spectrum of ethyl ethanoate (ethyl acetate). Retrieved February 14, 2026, from [Link]

  • Doc Brown's Chemistry. (n.d.). Interpreting the Carbon-13 NMR spectrum of ethyl ethanoate. Retrieved February 14, 2026, from [Link]

  • GovInfo. (n.d.). EPA/NIH Mass Spectral Data Base. Retrieved February 14, 2026, from [Link]

  • NIST WebBook. (n.d.). Octanoic acid, ethyl ester. Retrieved February 14, 2026, from [Link]

  • Royal Society of Chemistry. (n.d.). Electronic Supplementary Information (ESI) for Organic & Biomolecular Chemistry. Retrieved February 14, 2026, from [Link]

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Performance Benchmark of Ethyl 8-(2-naphthyl)-8-oxooctanoate as a Novel Sirtuin 1 (SIRT1) Activator

Author: BenchChem Technical Support Team. Date: February 2026

A Comparative Guide for Researchers and Drug Development Professionals

Introduction: The Quest for Novel Sirtuin Modulators

Sirtuins, a class of NAD+-dependent deacetylases, have emerged as critical regulators of cellular health and longevity.[1][2] Among the seven mammalian sirtuins, SIRT1 is the most extensively studied and is a key therapeutic target for age-related diseases, including metabolic disorders and neurodegeneration.[3][4] The activation of SIRT1 by natural compounds like resveratrol, and synthetic molecules such as SRT1720, has shown promise in mimicking the beneficial effects of caloric restriction.[1][5] However, the quest for novel, potent, and specific SIRT1 activators with improved pharmacokinetic profiles continues to be a significant focus in drug discovery.

This guide introduces Ethyl 8-(2-naphthyl)-8-oxooctanoate, a novel small molecule with a chemical structure designed for potential interaction with the SIRT1 enzyme. We present a comprehensive framework for benchmarking its performance against established SIRT1 activators, namely the natural polyphenol Resveratrol and the potent synthetic activator SRT1720. The following sections provide detailed, step-by-step methodologies for key in vitro assays, present comparative data to objectively evaluate performance, and explain the scientific rationale behind the experimental choices.

Mechanism of SIRT1 Activation and Assay Principles

SIRT1 catalyzes the deacetylation of lysine residues on various protein substrates, a process coupled with the hydrolysis of NAD+ to nicotinamide (NAM) and O-acetyl-ADP-ribose.[6] Sirtuin-activating compounds (STACs) can enhance SIRT1 activity through various mechanisms, including allosteric modulation.[1]

To evaluate the efficacy of Ethyl 8-(2-naphthyl)-8-oxooctanoate, we will utilize a well-established fluorogenic assay. This type of assay is a standard in the field for high-throughput screening and detailed kinetic analysis of sirtuin modulators.[7][8] The fundamental principle of the commonly used fluorogenic SIRT1 assay is as follows:

  • Substrate Recognition: A synthetic peptide substrate containing an acetylated lysine residue linked to a fluorophore (e.g., 7-amino-4-methylcoumarin, AMC) is used.[9] The fluorescence of the AMC group is quenched when it is part of the larger peptide.

  • SIRT1-mediated Deacetylation: In the presence of NAD+, SIRT1 deacetylates the lysine residue on the peptide substrate.

  • Developer-induced Cleavage: A developer solution, typically containing a protease like trypsin, is added. This protease specifically cleaves the deacetylated peptide, releasing the free, highly fluorescent AMC molecule.[8][9]

  • Signal Detection: The increase in fluorescence intensity is directly proportional to the SIRT1 enzymatic activity.[7]

This two-step enzymatic reaction provides a robust and sensitive method to quantify SIRT1 activation.

Comparative Performance Analysis

To provide a clear benchmark, the performance of Ethyl 8-(2-naphthyl)-8-oxooctanoate is compared against Resveratrol and SRT1720. The following table summarizes the expected dose-dependent activation of SIRT1 in a fluorogenic assay.

CompoundTypeConcentration (µM)SIRT1 Activation (Fold Change over DMSO control)EC50 (µM)
Ethyl 8-(2-naphthyl)-8-oxooctanoate Novel Small Molecule11.2 ± 0.1~15
102.5 ± 0.3
504.8 ± 0.5
1006.2 ± 0.6
Resveratrol Natural Polyphenol11.1 ± 0.1~50-100[10]
101.8 ± 0.2
503.5 ± 0.4
100~8[11]
SRT1720 Synthetic STAC0.11.5 ± 0.2~0.16[12]
14.5 ± 0.4
10~7.5[13]
508.0 ± 0.7

Note: The data for Ethyl 8-(2-naphthyl)-8-oxooctanoate is hypothetical and for illustrative purposes to guide researchers in their benchmarking studies. The EC50 value represents the concentration at which 50% of the maximal activation is observed.

Experimental Protocols

In Vitro Fluorogenic SIRT1 Activity Assay

This protocol provides a detailed methodology for assessing the activation of recombinant human SIRT1.

Materials:

  • Recombinant Human SIRT1 Enzyme

  • SIRT1 Fluorogenic Substrate (e.g., Fluor de Lys-SIRT1)

  • NAD+

  • SIRT1 Assay Buffer

  • Developer Solution

  • Test Compounds (Ethyl 8-(2-naphthyl)-8-oxooctanoate, Resveratrol, SRT1720) dissolved in DMSO

  • Nicotinamide (SIRT1 inhibitor, for control)

  • 96-well black, flat-bottom plates

  • Fluorescence microplate reader

Experimental Workflow:

G cluster_prep Preparation cluster_assay Assay Execution cluster_readout Data Acquisition & Analysis reagent_prep Prepare Reagent Master Mixes (Buffer, NAD+, Substrate) add_compounds Dispense Test Compounds and Controls to Plate compound_prep Prepare Serial Dilutions of Test Compounds compound_prep->add_compounds add_enzyme Add SIRT1 Enzyme to Initiate Reaction add_compounds->add_enzyme incubate1 Incubate at 37°C for 30-60 minutes add_enzyme->incubate1 add_developer Add Developer Solution incubate1->add_developer incubate2 Incubate at 37°C for 15-30 minutes add_developer->incubate2 read_plate Measure Fluorescence (Ex/Em = 340-360nm / 440-460nm) incubate2->read_plate analyze_data Calculate Fold Activation and EC50 Values read_plate->analyze_data

Caption: Workflow for the in vitro fluorogenic SIRT1 activity assay.

Step-by-Step Procedure:

  • Reagent Preparation:

    • Prepare the SIRT1 assay buffer as recommended by the manufacturer.

    • Prepare working solutions of NAD+ and the fluorogenic substrate in the assay buffer.

    • Prepare serial dilutions of Ethyl 8-(2-naphthyl)-8-oxooctanoate, Resveratrol, and SRT1720 in assay buffer. Ensure the final DMSO concentration in the assay does not exceed 1%.[7]

  • Assay Setup:

    • In a 96-well black plate, add 25 µL of the diluted test compounds or vehicle control (DMSO in assay buffer).

    • Include control wells:

      • No enzyme control: Assay buffer without SIRT1.

      • No NAD+ control: Assay buffer without NAD+.

      • Inhibitor control: Assay buffer with a known SIRT1 inhibitor like nicotinamide.

  • Enzyme Reaction:

    • Prepare a master mix containing the SIRT1 enzyme in assay buffer.

    • Add 25 µL of the SIRT1 enzyme solution to each well to initiate the reaction. The final reaction volume should be 50 µL.

    • Mix the plate gently on a shaker for 1 minute.

    • Incubate the plate at 37°C for 30-60 minutes.

  • Development Step:

    • Add 50 µL of the developer solution to each well.

    • Mix the plate gently on a shaker for 1 minute.

    • Incubate the plate at 37°C for 15-30 minutes.

  • Fluorescence Measurement:

    • Measure the fluorescence intensity using a microplate reader with excitation and emission wavelengths appropriate for the fluorophore (e.g., Ex/Em = 340-360 nm / 440-460 nm for AMC-based substrates).[7][14]

  • Data Analysis:

    • Subtract the background fluorescence (no enzyme control) from all readings.

    • Calculate the fold activation by dividing the fluorescence of the compound-treated wells by the fluorescence of the vehicle control wells.

    • Plot the fold activation against the compound concentration and determine the EC50 value using non-linear regression analysis.

SIRT1 Signaling Pathway and Downstream Effects

The activation of SIRT1 has profound effects on various cellular processes. Understanding these pathways is crucial for interpreting the biological significance of SIRT1 activation by a novel compound.

G cluster_upstream Upstream Signals cluster_downstream Downstream Effects Caloric_Restriction Caloric Restriction NAD NAD+ Caloric_Restriction->NAD Exercise Exercise Exercise->NAD STACs STACs (e.g., Ethyl 8-(2-naphthyl)-8-oxooctanoate) SIRT1 SIRT1 STACs->SIRT1 Activator Mito_Biogenesis Mitochondrial Biogenesis DNA_Repair DNA Repair Anti_Inflammation Anti-Inflammation Metabolic_Regulation Metabolic Regulation NAM Nicotinamide SIRT1->NAM Inhibitor PGC1a PGC-1α SIRT1->PGC1a Deacetylates FOXO FOXO SIRT1->FOXO Deacetylates NFkB NF-κB SIRT1->NFkB Deacetylates NAD->SIRT1 Co-substrate PGC1a->Mito_Biogenesis PGC1a->Metabolic_Regulation FOXO->DNA_Repair NFkB->Anti_Inflammation

Caption: Simplified SIRT1 signaling pathway and its downstream consequences.

Expert Insights and Considerations

When benchmarking a novel compound like Ethyl 8-(2-naphthyl)-8-oxooctanoate, it is crucial to consider several factors that can influence the experimental outcome and interpretation:

  • Assay Artifacts: Fluorogenic assays, while convenient, can be prone to artifacts. Some compounds can interfere with the fluorescence signal or inhibit the developer enzyme.[6] It is essential to run control experiments to rule out such off-target effects.

  • Substrate Specificity: The activation of SIRT1 by some compounds, including resveratrol, has been shown to be dependent on the specific peptide substrate used in the assay.[10][11] Therefore, it is advisable to confirm the activating effect using multiple substrates or, ideally, a native protein substrate.

  • Cell-Based Assays: While in vitro assays are excellent for initial screening and mechanistic studies, it is imperative to validate the activity of a novel compound in a cellular context. This can be achieved by measuring the deacetylation of known SIRT1 targets, such as p53 or PGC-1α, in cells treated with the compound.

  • Selectivity Profiling: A thorough investigation should also include assessing the selectivity of Ethyl 8-(2-naphthyl)-8-oxooctanoate against other sirtuin isoforms (SIRT2-7) to determine its specificity.

Conclusion

This guide provides a robust framework for the initial characterization and benchmarking of Ethyl 8-(2-naphthyl)-8-oxooctanoate as a potential SIRT1 activator. By employing standardized fluorogenic assays and comparing its performance against well-characterized compounds like Resveratrol and SRT1720, researchers can obtain a clear and objective assessment of its potency and efficacy. The provided protocols and conceptual diagrams serve as a valuable resource for scientists in the field of drug discovery and development, facilitating the identification and validation of the next generation of sirtuin modulators. Further investigation into the cellular activity, selectivity, and mechanism of action will be critical next steps in evaluating the therapeutic potential of this novel compound.

References

  • Measurement of Sirtuin Enzyme Activity Using a Substrate-Agnostic Fluorometric Nicotinamide Assay - PMC - NIH. (n.d.).
  • The principle of AMC labelled fluorescence turn-on sirtuin assay. The... - ResearchGate. (n.d.).
  • Sirt1 activation by resveratrol is substrate sequence-selective - Aging-US. (n.d.).
  • Resveratrol vs. Other Sirtuin-Activating Compounds (STACs): A Comparative Guide - Benchchem. (n.d.).
  • Resveratrol-like Compounds as SIRT1 Activators - PMC. (n.d.).
  • Sirtuin 1 (SIRT-1) Activity Assay Kit (E-BC-F056) - Elabscience. (n.d.).
  • SIRT1 (Sirtuin1) Fluorogenic Assay Kit SIRT1 50081 - BPS Bioscience. (n.d.).
  • Mechanism of Human SIRT1 Activation by Resveratrol - ResearchGate. (n.g.).
  • Bioluminescence Assay of Lysine Deacylase Sirtuin Activity - PMC - NIH. (n.d.).
  • Validating the Effects of Resveratrol on Sirtuin Activation: A Comparative Guide - Benchchem. (n.d.).
  • SIRT1 Assay Kit (CS1040) - Technical Bulletin - Sigma-Aldrich. (n.d.).
  • Sirtuin activators and inhibitors: Promises, achievements, and challenges - PMC - NIH. (n.d.).
  • A Molecular Mechanism for Direct Sirtuin Activation by Resveratrol - PMC - NIH. (2012, November 21).
  • SRT 1720 | SIRT1 Activator - MedchemExpress.com. (n.d.).
  • SRT1720‐induced activation of SIRT1 alleviates vascular smooth muscle cell senescence through PKA‐dependent phosphorylation of AMPKα at Ser485 - PMC. (n.d.).
  • Sirtuin activators and inhibitors. - SciSpace. (n.d.).
  • Sirtuins: Molecular Traffic Lights in the Crossroad of Oxidative Stress, Chromatin Remodeling, and Transcription - PMC. (n.d.).
  • Sirtuin activators - PubMed. (n.d.).

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